3-Chloro-5-methyl-1-phenyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKKZCMONMVGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 5-Chloro-3-methyl-1-phenylpyrazole Scaffold: Structural Dynamics, Synthetic Methodologies, and Drug Development Applications
Executive Summary
In the landscape of medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged structural motif. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole and its functionalized derivatives (such as the 4-carbaldehyde and 4-carboxylic acid variants) serve as highly versatile building blocks. The unique electronic distribution imparted by the chloro, methyl, and phenyl substituents makes this scaffold an ideal candidate for developing novel antimicrobial, anti-inflammatory, and herbicidal agents. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with this critical chemical precursor.
Chemical Identity & Physicochemical Profiling
The base compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole, is a stable, lipophilic heterocycle[1]. However, in synthetic applications, it is most frequently utilized in its formylated state—5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde —which introduces a highly reactive electrophilic center[2].
To facilitate compound selection in drug design, the quantitative physicochemical properties of the core scaffold and its primary derivatives are summarized below:
Table 1: Physicochemical Properties of the Core Scaffold and Key Derivatives
| Property | Core Pyrazole Scaffold | 4-Carbaldehyde Derivative | 4-Carboxylic Acid Derivative |
| PubChem CID | 2735771[1] | 613027[2] | 839949[3] |
| Molecular Formula | C₁₀H₉ClN₂ | C₁₁H₉ClN₂O | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 192.64 g/mol | 220.66 g/mol | 236.65 g/mol |
| Exact Mass | 192.045 Da | 220.040 Da | 236.035 Da |
| Phase / Thermal Data | 114–115°C (BP at 4 mmHg) | 145–148°C (Melting Point)[4] | 269°C (Estimated BP) |
| Topological Polar Surface Area | 17.8 Ų | 34.9 Ų | 55.1 Ų |
Structural Reactivity & Mechanistic Insights
The pharmacological utility of 5-chloro-3-methyl-1-phenylpyrazole stems from its highly predictable and modular reactivity profile:
-
C5-Chloro Group: Acts as an excellent leaving group for nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse amines, thiols, or aryl groups.
-
C4 Position: Highly susceptible to electrophilic aromatic substitution. Through the Vilsmeier-Haack reaction (using POCl₃ and DMF), the C4 position is readily formylated to yield the 4-carbaldehyde derivative[5].
-
N1-Phenyl & C3-Methyl Groups: Provide essential steric bulk and lipophilicity (LogP ~3.3), enhancing the membrane permeability of downstream drug candidates[1].
Synthetic Methodologies: From Core to Complex Heterocycles
The 4-carbaldehyde derivative is a cornerstone for synthesizing pyrazolyl chalcones and pyrazolines via Claisen-Schmidt or Knoevenagel condensations,[6]. Modern green chemistry protocols emphasize solvent-free thermal conditions to maximize yield and minimize environmental impact[7].
Figure 1: Synthetic workflow from the pyrazolone precursor to bioactive pyrazoline derivatives.
Protocol 1: Thermal Solvent-Free Synthesis of Pyrazolyl Chalcones
This protocol utilizes a heterogeneous catalyst to drive the condensation of the pyrazole-4-carbaldehyde with active methylene compounds[6],[7].
-
Preparation of Reactants: Combine equimolar amounts (1 mmol) of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde and an active methylene compound (e.g., 5-acetylbarbituric acid) in a mortar.
-
Causality: Precise stoichiometric ratios prevent the formation of unreacted starting material, simplifying downstream purification and preventing side-reactions.
-
-
Catalyst Addition: Add 10 mol% of P₂O₅/SiO₂ catalyst.
-
Causality: The silica-supported phosphorus pentoxide acts as a robust heterogeneous Lewis acid. It provides a highly acidic, high-surface-area microenvironment that drastically lowers the activation energy of the condensation reaction without the need for toxic organic solvents[6].
-
-
Thermal Activation: Heat the solid mixture at 80°C under continuous grinding or mechanical stirring.
-
Causality: Solvent-free thermal conditions drive the dehydration step forward by evaporating the water byproduct, shifting the thermodynamic equilibrium entirely toward the chalcone product[7].
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.
-
Causality: TLC provides real-time validation of starting material consumption. Quenching the reaction exactly at completion (typically 10-30 minutes) prevents thermal degradation of the product.
-
-
Product Isolation: Cool the mixture, extract with hot ethanol, filter to recover the heterogeneous catalyst, and allow the filtrate to crystallize.
-
Causality: Hot ethanol selectively dissolves the chalcone while leaving the P₂O₅/SiO₂ intact. Subsequent cooling forces the highly crystalline pyrazolyl chalcone to precipitate, achieving analytical purity without requiring column chromatography.
-
Pharmacological & Agrochemical Applications
Derivatives of 5-chloro-3-methyl-1-phenylpyrazole exhibit a broad spectrum of biological activities, making them highly valuable in both pharmaceutical and agricultural sectors[4],,[5].
Figure 2: Pharmacological and agrochemical applications of the pyrazole core.
Protocol 2: Self-Validating Antimicrobial Screening via Disk Diffusion
Pyrazolines derived from the core scaffold have demonstrated potent antimicrobial activity, with some analogs exhibiting Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against standard bacterial strains[7].
-
Inoculum Standardization: Suspend isolated microbial colonies in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).
-
Causality: Standardizing the bacterial titer ensures that the resulting zone of inhibition is solely a function of the compound's intrinsic efficacy, eliminating false positives caused by low bacterial loads.
-
-
Plate Inoculation: Swab the standardized suspension evenly across Mueller-Hinton agar plates in three directions.
-
Causality: Uniform spatial distribution prevents patchy growth, ensuring perfectly circular, reproducible, and measurable inhibition zones.
-
-
Compound Application: Dissolve the synthesized pyrazoline derivatives in Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL. Apply 10 μL to sterile 6 mm filter paper disks.
-
Causality: DMSO is utilized because it readily solubilizes lipophilic pyrazole derivatives without exhibiting inherent antibacterial activity at micro-volumes, ensuring the solvent does not skew the results.
-
-
Control Implementation (Self-Validation): Place a negative control disk (DMSO only) and a positive control disk (e.g., Ciprofloxacin, 10 μg) on the same plate.
-
Causality: This creates a self-validating system. The negative control proves the solvent is non-toxic to the strain, while the positive control confirms the baseline susceptibility of the bacteria, providing a benchmark for the experimental compound's efficacy[7].
-
-
Incubation and Measurement: Incubate at 37°C for 24 hours and measure the diameter of the clear zones using a calibrated digital caliper.
Safety, Handling, and GHS Classification
When handling 5-chloro-3-methyl-1-phenylpyrazole and its derivatives (particularly the 4-carbaldehyde and 4-carboxylic acid forms), strict adherence to laboratory safety protocols is required. The compounds are classified under the Globally Harmonized System (GHS) with the following hazard statements[3],[8]:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).
Handling Directives: Synthesis and purification must be conducted inside a certified chemical fume hood. Incompatible materials include strong oxidizing agents, which can lead to the generation of hazardous decomposition products such as hydrogen chloride gas and nitrogen oxides[8].
References
-
"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem", National Library of Medicine, [Link]
-
"5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem", National Library of Medicine,[Link]
-
"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949 - PubChem", National Library of Medicine,[Link]
-
"5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc", Chemsrc,[Link]
-
"Synthesis and antibacterial evaluation of novel heterocycles from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde", NIScPR,[Link]
-
"Synthesis And Herbicidal Activities Of Pyrazole-4-carbohydrazide Derivatives", Journal IJAR,[Link]
-
"P2O5/SiO2 as an efficient heterogeneous catalyst for the synthesis of heterocyclic alkene derivatives under thermal solvent-free conditions", Catalysis Science & Technology (RSC Publishing),[Link]
-
"Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents", PubMed,[Link]
Sources
- 1. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 | CID 839949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 5. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]
- 6. P2O5/SiO2 as an efficient heterogeneous catalyst for the synthesis of heterocyclic alkene derivatives under thermal solvent-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Thermal solvent-free synthesis of novel pyrazolyl chalcones and pyrazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
Molecular Weight, Formula, and Synthetic Utility of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Whitepaper
Executive Summary
In the realm of advanced organic synthesis, medicinal chemistry, and agrochemical development, the pyrazole scaffold represents a privileged pharmacophore. As a Senior Application Scientist, I frequently leverage 5-chloro-3-methyl-1-phenylpyrazole as a foundational building block. Understanding its exact molecular weight (192.65 g/mol ) and molecular formula (C10H9ClN2) is not merely an academic exercise; it is the quantitative basis for stoichiometric precision, mass spectrometric validation, and downstream functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, core synthetic workflows, and applications in drug discovery.
Physicochemical Profiling & Structural Elucidation
The compound 5-chloro-3-methyl-1-phenylpyrazole (CAS: 1131-17-5) is defined by its molecular formula, C10H9ClN2 , and a precise molecular weight of 192.65 g/mol 1. The structural formula dictates a specific steric and electronic environment: the pyrazole core acts as a rigid, aromatic scaffold, while the phenyl and methyl groups enhance lipophilicity, making it highly soluble in organic solvents.
Crucially, the electron-withdrawing chlorine atom at the C5 position modulates the electron density of the ring. While it withdraws electron density via induction, it donates via resonance, leaving the C4 position highly susceptible to electrophilic aromatic substitution 2.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Specification |
| IUPAC Name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole |
| Molecular Formula | C |
| Molecular Weight | 192.65 g/mol |
| CAS Registry Number | 1131-17-5 |
| Exact Mass | 192.0454 Da |
| Boiling Point | 114-115°C at 4 mmHg |
| Density | 1.1901 g/cm³ |
| Refractive Index | 1.5794 (@ 20°C) |
Core Synthetic Workflows: The Vilsmeier-Haack Formylation
The most critical transformation of 5-chloro-3-methyl-1-phenylpyrazole is its formylation to yield 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde (Molecular Weight: 220.65 g/mol ) 3. This reaction relies on the nucleophilic nature of the C4 position.
Protocol 1: Step-by-Step Vilsmeier-Haack Formylation
This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the bench scientist.
-
Reagent Preparation: Cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0°C in a round-bottom flask under an inert argon atmosphere.
-
Causality: Maintaining 0°C prevents the thermal degradation of the highly reactive and temperature-sensitive Vilsmeier active species (chloroiminium ion).
-
-
Electrophile Generation: Add 1.2 equivalents of Phosphorus oxychloride (POCl
3) dropwise over 15 minutes.-
Causality: The reaction between DMF and POCl
3is highly exothermic. Dropwise addition maintains thermal control and prevents the formation of unwanted side products.
-
-
Substrate Addition: Introduce 1 equivalent of 5-chloro-3-methyl-1-phenylpyrazole (MW: 192.65 g/mol ) to the mixture.
-
Causality: The electron-rich C4 position of the pyrazole ring is primed for electrophilic attack by the newly generated iminium ion.
-
-
Reaction Execution & Validation: Heat the mixture to 90°C for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Causality: TLC acts as a self-validating checkpoint. The starting material (R
f0.6) will deplete, and a new, more polar UV-active spot corresponding to the aldehyde product (Rf~ ~0.4) will appear.
-
-
Quenching & Hydrolysis: Pour the cooled reaction mixture over crushed ice and neutralize with saturated aqueous sodium acetate.
-
Causality: Ice safely quenches unreacted POCl
3, while the aqueous environment hydrolyzes the intermediate iminium salt into the final carbaldehyde (MW: 220.65 g/mol ).
-
Workflow of Vilsmeier-Haack formylation of 5-chloro-3-methyl-1-phenylpyrazole.
Applications in Drug Development & Agrochemicals
The derivatization of the C4-carbaldehyde intermediate unlocks diverse therapeutic and agricultural applications, proving the versatility of the C10H9ClN2 parent scaffold.
-
Antibacterial Agents: The carbaldehyde undergoes Claisen-Schmidt condensation with acetylpyrones to form heterochalcones. Subsequent cyclization with hydrazines yields 3,5-heteroaryl-2-pyrazolines, which exhibit potent antibacterial activity against multiple pathogenic strains .
-
Agrochemical Herbicides: Oxidation and amidation of the intermediate yield pyrazole-4-carbohydrazide derivatives. These compounds act as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, providing excellent herbicidal activity against barnyard grass and other invasive weeds 4.
Downstream applications of 5-chloro-3-methyl-1-phenylpyrazole in drug and agrochemical design.
Analytical Validation: Mass Spectrometry & Chromatography
To confirm the integrity of the C10H9ClN2 formula and its 192.65 g/mol molecular weight, high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Protocol 2: LC-MS Validation Workflow
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Acetonitrile.
-
Causality: Acetonitrile ensures complete solvation and prevents precipitation upon injection into reverse-phase mobile phases.
-
-
Chromatographic Separation: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.
-
Causality: Formic acid acts as an ion-pairing agent, improving chromatographic peak shape and actively promoting protonation in the MS source.
-
-
Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode, scanning m/z 100-500.
-
Causality: The pyrazole nitrogen readily accepts a proton. This creates a self-validating analytical signature: the system will detect a strong [M+H]^+^ peak at m/z 193.65 . Furthermore, the presence of the chlorine atom will generate a characteristic isotopic pattern, showing an M+2 peak at m/z 195.65 in an exact 3:1 ratio, definitively confirming the C
10H9ClN2formula.
-
References
-
Thermo Fisher Scientific: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98% Product Specification. 1
-
PubChem: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Compound Summary. 3
-
ChemicalBook: 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE | 1131-17-5 Properties and Uses. 2
-
NISCAIR Online Periodicals Repository: Synthesis and antibacterial evaluation of novel heterocycles from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde.
-
Journal of International Academic Research: Synthesis And Herbicidal Activities Of Pyrazole-4-carbohydrazide Derivatives.4
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1131-17-5 | CAS DataBase [m.chemicalbook.com]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. [journalijar.com]
1-Phenyl-3-methyl-5-chloropyrazole synonyms and IUPAC name
Identity, Synthesis, and Utility in Heterocyclic Drug Discovery
Executive Summary & Chemical Identity
1-Phenyl-3-methyl-5-chloropyrazole (CAS: 1131-17-5) serves as a critical electrophilic scaffold in medicinal chemistry.[1] Unlike its parent compound, Edaravone (1-phenyl-3-methyl-5-pyrazolone), which acts primarily as a radical scavenger and nucleophile, the 5-chloro derivative introduces a reactive imidoyl chloride-like center.[1] This functionality allows for precise nucleophilic substitution (
Nomenclature & Identification Data
| Parameter | Technical Specification |
| IUPAC Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
| Common Synonyms | 3-Methyl-1-phenyl-5-chloropyrazole; 5-Chloro-1-phenyl-3-methylpyrazole |
| CAS Registry Number | 1131-17-5 |
| Molecular Formula | |
| Molecular Weight | 192.64 g/mol |
| SMILES | CC1=NN(C(=C1)Cl)C2=CC=CC=C2 |
| InChI Key | ZZOWFLAMMWOSCG-UHFFFAOYSA-N |
Structural Analysis & Isomerism
To successfully utilize this intermediate, one must understand the regiochemistry of the pyrazole ring. The numbering is fixed by the
-
Position 1 (
): Phenyl group (Directs steric bulk and electronic effects). -
Position 2 (
): Pyridine-like nitrogen (Lone pair donor).[1] -
Position 3 (
): Methyl group. -
Position 4 (
): Nucleophilic center (Susceptible to electrophilic aromatic substitution). -
Position 5 (
): Chlorine atom (Electrophilic center).
Critical Distinction: Researchers often confuse this compound with its isomer, 1-phenyl-5-methyl-3-chloropyrazole.[1] The synthesis pathway described below guarantees the 3-methyl-5-chloro regiochemistry by leveraging the specific reactivity of the
Synthesis Protocol: Deoxychlorination of Edaravone
The transformation of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) to the 5-chloro derivative is a classic deoxychlorination using phosphoryl chloride (
Mechanistic Insight
The reaction proceeds via the enol tautomer of the pyrazolone. The oxygen attacks the electrophilic phosphorus, creating a good leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion.
Step-by-Step Methodology
Reagents:
-
Starting Material: 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) [CAS: 89-25-8].[1][2]
-
Reagent: Phosphoryl chloride (
) (Excess, acts as solvent and reagent). -
Work-up: Ice-water, Sodium bicarbonate (
), Ethyl acetate.[1]
Protocol:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 10.0 g (57.4 mmol) of 1-phenyl-3-methyl-5-pyrazolone.
-
Addition: Carefully add 30 mL of
. Caution: is corrosive and reacts violently with moisture. -
Reaction: Heat the mixture to reflux (
) in an oil bath. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material spot (polar) should disappear, replaced by a less polar spot (product). -
Quenching (Critical Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Exothermic reaction: hydrolysis of excess
generates HCl and heat. -
Neutralization: Carefully neutralize the aqueous suspension to pH 7–8 using solid
or 20% NaOH solution. -
Extraction: Extract the aqueous layer with Ethyl acetate (
). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. The residue can be recrystallized from ethanol or purified via silica gel column chromatography to yield a pale yellow to white solid.
Synthesis Pathway Visualization
Figure 1: Synthetic route from precursors to the 5-chloro target via Edaravone.[1]
Reactivity & Applications in Drug Discovery
The 5-chloro functionality is not an inert handle; it is an imidoyl chloride equivalent .[1] This makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (
Key Transformations
-
C-N Bond Formation: Reaction with primary/secondary amines yields 5-amino-pyrazoles.[1]
-
Application: Synthesis of kinase inhibitors where the amine forms hydrogen bonds with the ATP-binding pocket.
-
-
C-S Bond Formation: Reaction with thiols/thiolates.
-
Application: Synthesis of sulfone-based COX-2 inhibitors.[1]
-
-
Suzuki-Miyaura Coupling: The C-Cl bond can undergo Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups at C5.[1]
Reactivity Flowchart
Figure 2: Divergent synthesis capabilities of the 5-chloropyrazole scaffold.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but can hydrolyze slowly back to the pyrazolone if exposed to strong acids/bases in aqueous media.
References
-
PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771).[1][3] National Library of Medicine. Available at: [Link][1]
-
ResearchGate. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.[1][2][4] Available at: [Link]
-
Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone (CN101367763B).[1] Available at: [1]
Sources
Technical Guide: Solubility Profile & Process Chemistry of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
This guide addresses the solubility, physicochemical properties, and process chemistry of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CAS 1131-17-5).
Editorial Note on Isomerism: The query specified "3-Chloro-5-methyl-1-phenyl-1H-pyrazole." In pyrazole nomenclature, when a phenyl group is attached to Nitrogen-1, positions 3 and 5 are chemically distinct. The commercially dominant isomer, synthesized from 3-methyl-1-phenyl-5-pyrazolone (Edaravone analog), is 5-Chloro-3-methyl-1-phenylpyrazole . The "3-Chloro-5-methyl" isomer is rare and requires specific regioselective synthesis. This guide focuses on the standard 5-Chloro-3-methyl isomer (CAS 1131-17-5) as the primary industrial intermediate but provides protocols applicable to both regioisomers.
Executive Summary
5-Chloro-3-methyl-1-phenyl-1H-pyrazole (C₁₀H₉ClN₂) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceuticals (e.g., as a precursor to formylated pyrazoles via Vilsmeier-Haack).[1] Unlike its solid precursors, this compound is frequently isolated as a viscous oil or low-melting solid that requires vacuum distillation for purification.
Understanding its solubility is vital for two distinct process stages:
-
Reaction Workup: Partitioning between organic phases (DCM, Toluene) and aqueous waste.
-
Downstream Functionalization: Selecting compatible solvents (Ethanol, DMF) for subsequent nucleophilic substitutions.
Physicochemical Profile
Before analyzing solubility, one must establish the compound's baseline physical state, which dictates whether crystallization or distillation is the appropriate purification method.
| Property | Value / Description | Context |
| IUPAC Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Standard Isomer (CAS 1131-17-5) |
| Molecular Weight | 192.64 g/mol | |
| Physical State | Viscous oil or low-melting solid | Often solidifies upon standing or cooling < 20°C. |
| Boiling Point | 100–110 °C @ 3 mmHg | Primary method of purification (Vacuum Distillation).[2] |
| LogP (Est.) | 3.3 | Highly lipophilic; partitions into organic phase. |
| Hydrogen Bonding | H-Bond Acceptor (N2) | Weak interaction with protic solvents compared to amino-analogs. |
Solubility Data & Solvent Compatibility
While specific mole-fraction solubility tables (
Qualitative Solubility Matrix
The following matrix guides solvent selection for extraction and synthesis.
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Preferred for extraction from aqueous reaction quenching. |
| Aromatic | Toluene, Xylene | High | Used for azeotropic drying or high-temp functionalization. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Standard solvents for nucleophilic substitution (S_NAr) reactions. |
| Polar Protic | Ethanol, Methanol | Moderate/High | Soluble, but solubility decreases significantly at low temps (0°C). |
| Alkanes | Hexane, Heptane | Low/Moderate | Potential anti-solvent for inducing precipitation if solid. |
| Aqueous | Water, Brine | Insoluble | Essential for washing away inorganic salts (POCl₃ byproducts). |
Thermodynamic Behavior (Comparative Analysis)
The dissolution of 1-phenyl-pyrazoles generally follows an endothermic process where solubility increases with temperature.
-
Enthalpy of Dissolution (
): Positive. Heating promotes solubility. -
Model Fit: The Modified Apelblat Equation is the standard model for correlating solubility (
) with temperature ( ) for this class of compounds:-
Note: For the chloro-derivative, the absence of the -NH₂ group (present in the amino-analog) reduces lattice energy, likely resulting in higher solubility in non-polar solvents compared to the amino-analog.
-
Experimental Protocol: Determination of Solubility
Since batch-specific purity (oil vs. solid) affects solubility limits, researchers should validate solubility using the Isothermal Shake-Flask Method .
Workflow Diagram
The following diagram outlines the standard operating procedure (SOP) for generating precise solubility data.
Figure 1: Isothermal Shake-Flask Workflow for Solubility Determination.
Analytical Method (HPLC)[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Detection: UV at 254 nm (aromatic ring absorption).
-
Flow Rate: 1.0 mL/min.
Process Chemistry: Synthesis & Purification Strategy
The solubility profile dictates the purification strategy. Because the compound is often an oil or low-melting solid, recrystallization is difficult without high purity. Distillation is preferred.
Synthesis Route (Vilsmeier-Haack / POCl₃)
The standard industrial route involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone .
-
Reagents: Pyrazolone precursor + POCl₃ (Phosphorus Oxychloride).
-
Reaction: Reflux (100–110°C). The starting material dissolves as the reaction proceeds.[3]
-
Quench: Pour into ice water. The product (5-chloro derivative) is insoluble in water and separates as an oil.
-
Extraction: Extract with Dichloromethane (DCM) or Toluene .
-
Purification:
-
Concentration: Remove solvent under reduced pressure.
-
Distillation: Vacuum distill the residue (bp 100–110°C @ 3 mmHg) to obtain the pure product.[2]
-
Figure 2: Purification Logic Flow based on Solubility Differences.
References
-
Synthesis & Properties: ChemicalBook. (2025). "5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis." Link
-
Thermodynamic Modeling (Analog): Journal of Chemical & Engineering Data. (2018). "Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole." (Note: Used as thermodynamic proxy for pyrazole ring behavior). Link
-
Crystallographic Data: Acta Crystallographica. (2005). "Structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde." Link
-
Safety & Handling: PubChem. (2025). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary." Link[1]
Sources
Technical Assessment: Physicochemical Phase Behavior of 5-Chloro-3-methyl-1-phenylpyrazole
Topic: Physical state of 5-Chloro-3-methyl-1-phenylpyrazole liquid vs solid Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Phase State Resolution
The physicochemical state of 5-Chloro-3-methyl-1-phenylpyrazole (CAS: 1131-17-5) is definitively characterized as a viscous liquid at standard ambient temperature and pressure (SATP).
Confusion regarding its phase state often arises from three sources:
-
Nomenclature Ambiguity: The 4-carboxaldehyde derivative (CAS 947-95-5) is a crystalline solid (MP: 146°C), often mistaken for the parent core.
-
Synthesis Byproducts: Crude reaction mixtures containing unreacted pyrazolone starting material can form semi-solid eutectics.
-
Thermal History: High-purity samples distilled under vacuum appear as clear to pale yellow oils, whereas aged or oxidized samples may darken and increase in viscosity, mimicking a semi-solid.
Core Determination:
-
State (20°C): Liquid
-
Boiling Point: 114–115°C at 4 mmHg (Torr)
-
Primary Application: Intermediate for Vilsmeier-Haack formylation to generate solid pharmaceutical precursors.
Physicochemical Characterization
The following data establishes the baseline for high-purity (>98%) 5-Chloro-3-methyl-1-phenylpyrazole.
Table 1: Critical Physicochemical Properties
| Property | Value | Condition / Method |
| Physical State | Liquid | Standard Atmosphere (1 atm, 20°C) |
| Appearance | Clear, colorless to pale yellow oil | Visual Inspection |
| Boiling Point | 114–115°C | Vacuum (4 mmHg) |
| Refractive Index ( | 1.5765 – 1.5805 | Refractometry at 20°C |
| Density | ~1.22 g/cm³ | Estimated |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, MeOH | Lipophilic character |
| Flash Point | >110°C | Closed Cup (Estimated) |
Technical Insight: The liquid state is thermodynamically stable at room temperature. Unlike many pyrazoles which crystallize due to hydrogen bonding (N-H...N), the N1-phenyl substitution and C5-chlorine substitution eliminate H-bond donation capability, disrupting crystal lattice formation and lowering the melting point below ambient temperature.
Synthesis & Impurity Profiling
The physical state is heavily influenced by the synthetic route. The standard industrial protocol involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride (
Synthesis Pathway (Vilsmeier-Haack Conditions)
The transformation from a solid precursor (Pyrazolone, MP ~127°C) to a liquid product (Chloropyrazole) is a key process indicator.
Figure 1: Chlorination pathway converting the solid pyrazolone enol to the liquid chloropyrazole.
Impurity Impact on Phase Behavior
If the product appears as a "slush" or solid, it indicates a process failure:
-
Residual Starting Material: Unreacted pyrazolone (Solid) has low solubility in the liquid product, causing precipitation.
-
Hydrolysis Products: Exposure to moisture converts the C-Cl bond back to C-OH (tautomerizing to C=O), regenerating the solid pyrazolone.
-
Oligomerization: Darkening and thickening indicate thermal degradation during distillation.
Experimental Protocols
Protocol A: Vacuum Distillation for Phase Purification
To ensure the liquid state is achieved and maintained.
-
Quench: Pour the crude reaction mixture (post-
reflux) slowly into crushed ice/water to hydrolyze excess phosphoryl chloride. -
Extraction: Extract the oily layer with Dichloromethane (DCM). Wash with 5%
to remove acidic byproducts. -
Drying: Dry the organic phase over anhydrous
. -
Concentration: Remove solvent via rotary evaporation. The residue will be a crude oil.
-
Distillation (Critical Step):
-
Setup a short-path vacuum distillation apparatus.
-
Apply vacuum (<5 mmHg).[1]
-
Collect the fraction boiling at 114–115°C .
-
Result: The distillate must be a clear, mobile liquid.
-
Protocol B: Phase Identification Decision Tree
Use this logic to validate unknown samples.
Figure 2: Diagnostic logic for assessing the physical state and purity of pyrazole intermediates.
Handling and Storage
Given its liquid state and reactivity:
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. The C-Cl bond is susceptible to hydrolysis over long periods in humid air, which will precipitate solid pyrazolone.
-
Containers: Glass or Teflon-lined containers. Avoid plastics that may leach due to the solvent-like properties of the liquid pyrazole.
-
Safety: Wear nitrile gloves. As a halogenated aromatic, it should be treated as a potential skin irritant and sensitizer.
References
-
Thermo Fisher Scientific. Product Specification: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98%. (Accessed 2026).[2] Confirms liquid state and refractive index.[2]
-
ChemicalBook. 5-Chloro-3-methyl-1-phenylpyrazole Properties and Synthesis. (Accessed 2026).[2] Details vacuum distillation protocol and boiling point (114°C @ 4mmHg).
-
Tokyo Chemical Industry (TCI). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Data Sheet. (Accessed 2026).[2] Provides contrast data for the solid aldehyde derivative (MP 146°C).
-
PubChem. Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771).[3][4] National Library of Medicine.[4]
Sources
- 1. Acetanilide Melting Point Standard, Pharmaceutical Grade at Best Price [nacchemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety data sheet SDS for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole
An In-Depth Technical Guide to the Safety Data for Phenyl-Pyrazole Derivatives
Section 1: Chemical Identity and Hazard Synopsis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole is a substituted pyrazole derivative. Its molecular structure, featuring a chlorinated pyrazole ring bonded to a phenyl group, is fundamental to its reactivity and toxicological profile. The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1]
Key Data Summary Table:
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-methyl-1-phenylpyrazole | PubChem[2] |
| CAS Number | 1131-17-5 | PubChem[2] |
| Molecular Formula | C₁₀H₉ClN₂ | PubChem[2] |
| Molecular Weight | 192.64 g/mol | PubChem[2] |
| Appearance | Crystalline powder | KISHIDA CHEMICAL CO., LTD. |
Section 2: GHS Classification and Risk Analysis
Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is categorized as a significant irritant.[1] The presence of the electrophilic chlorine atom on the pyrazole ring, combined with the overall molecular structure, likely contributes to its reactivity with biological tissues.
GHS Hazard Classification Table:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Source: Echemi[1]
This classification necessitates the use of specific warning pictograms on all containers and in all handling areas.
Section 3: Exposure Control and Personal Protective Equipment (PPE) Protocol
Given the irritant nature of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole, a stringent exposure control plan is non-negotiable. The primary routes of exposure are inhalation of dust particles and direct contact with skin or eyes. All handling must be performed within a certified chemical fume hood to manage airborne particulates.[1]
Detailed PPE Protocol:
-
Engineering Controls: All weighing and solution preparation must occur in a chemical fume hood with sufficient airflow.[1]
-
Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[3] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile.[1] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[4]
-
Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[3] However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with a particle filter is recommended.[3]
Section 4: Emergency Response and First-Aid Procedures
Immediate and correct response to an exposure or spill is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[3][4]
-
Following Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[4]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading or entering drains.[4]
-
Clean-up: For small spills, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid creating dust. Use spark-proof tools.[1] The area should then be wiped with a damp cloth.
-
PPE: All personnel involved in the clean-up must wear the appropriate PPE as described in Section 3.[1]
Section 5: Stability, Reactivity, and Storage
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Stability: The compound is stable under recommended storage conditions.
-
Conditions to Avoid: Avoid the formation of dust.[1] Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is often between 2-8°C to ensure long-term stability. Store away from incompatible materials and foodstuff containers.[1]
Section 6: Toxicological and Ecological Information
-
Ecological Information: Data on the environmental fate and ecotoxicity of this specific compound is limited. As a general precaution, it should not be released into the environment or allowed to enter drains or surface water.[3][4]
Section 7: Disposal Considerations
Disposal of this chemical and its containers must be conducted in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
References
-
Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Labkem. [Link]
-
Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). (n.d.). KISHIDA CHEMICAL CO., LTD.[Link]
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. [Link]
Sources
An In-Depth Technical Guide to Pyrazole Building Blocks for Medicinal Chemistry Research
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, synthetic tractability, and biological versatility. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pyrazole building blocks. We will dissect the fundamental properties that make this scaffold so valuable, detail robust synthetic methodologies for its creation and functionalization, and illustrate its application through case studies of marketed drugs and clinical candidates. The focus will remain on the causality behind experimental choices and the strategic deployment of pyrazole cores to solve complex challenges in drug discovery.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyrazole ring is a quintessential example, forming the core of drugs targeting a vast range of conditions, from inflammation (Celecoxib) and erectile dysfunction (Sildenafil) to cancer (Ruxolitinib) and obesity (Rimonabant). The United States Food and Drug Administration (FDA) has approved over 40 pyrazole-containing drugs, with a significant number approved in the last decade alone, underscoring the scaffold's enduring relevance.
The success of the pyrazole core stems from its unique electronic and structural features:
-
Aromaticity and Stability: The pyrazole ring is an electron-rich aromatic system, conferring significant metabolic stability, a crucial attribute for any drug candidate.
-
Hydrogen Bonding Capabilities: The N-1 nitrogen acts as a hydrogen bond donor (pyrrole-like), while the N-2 nitrogen is a hydrogen bond acceptor (pyridine-like). This dual nature allows for specific and strong interactions with biological targets, such as the hinge region of protein kinases.
-
Tunable Physicochemical Properties: The pKa of pyrazole is approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1). This property, along with lipophilicity and solubility, can be finely tuned through substitution on the ring's carbon and nitrogen atoms, allowing for the optimization of pharmacokinetic profiles.
-
Bioisosteric Versatility: The pyrazole ring is a highly effective bioisostere for other aromatic systems like benzene or pyridine, and for functional groups such as amides and phenols. This replacement can lead to improved potency, enhanced solubility, better metabolic stability, and novel intellectual property. For instance, replacing a metabolically vulnerable phenol group with a hydroxypyrazole can maintain the crucial hydrogen bonding interaction while blocking oxidative metabolism.
Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field, yet new and more efficient methods continue to be developed. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.
The Knorr Pyrazole Synthesis
First reported in 1883, the Knorr synthesis remains a workhorse method due to its simplicity and the accessibility of its starting materials.
-
Mechanism: The reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. The reaction typically proceeds under acidic or basic conditions, involving the initial formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
-
Causality and Control: The primary challenge of the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. Reaction conditions (pH, temperature, solvent) can be optimized to favor one isomer over the other, but this often requires careful, case-by-case development.
Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a protic acid (e.g., a drop of concentrated sulfuric acid or glacial acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction to cool to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
1,3-Dipolar Cycloaddition
This approach offers an alternative and often more regioselective route to pyrazoles.
-
Mechanism: This is a [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene. When an alkyne is used, the resulting dihydropyrazole (pyrazoline) readily oxidizes to the aromatic pyrazole, often in situ.
-
Causality and Control: The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as described by frontier molecular orbital theory. This method provides access to substitution patterns that may be difficult to achieve via the Knorr synthesis.
Modern Multicomponent Reactions (MCRs)
MCRs are highly valued in medicinal chemistry for their efficiency and ability to rapidly generate molecular diversity.
-
Mechanism: Several MCRs for pyrazole synthesis exist. A common example involves the one-pot reaction of an aldehyde, a hydrazine, and an active methylene compound like malononitrile.
-
Causality and Control: The elegance of MCRs lies in their operational simplicity and atom economy. By combining three or more starting materials in a single step, complex pyrazole scaffolds can be built quickly. The choice of catalyst (e.g., Lewis acids, bases, or even green catalysts like nano-ZnO) is critical for driving the reaction cascade efficiently and cleanly.
Key Building Blocks and Strategic Functionalization
Once the core is formed, late-stage functionalization is critical for exploring structure-activity relationships (SAR). The strategic installation of reactive "handles" allows for the systematic diversification of the pyrazole scaffold.
Workflow for Pyrazole Diversification
The following diagram illustrates how primary, readily synthesized pyrazole building blocks can be elaborated into a diverse library of drug-like molecules using standard, high-yielding chemical transformations.
Methodological & Application
Application Note: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Heterocyclic Building Block Synthesis, Cross-Coupling Intermediates, Agrochemical/Pharmaceutical Scaffolds
Mechanistic Rationale & Reaction Design
The conversion of 3-methyl-1-phenyl-5-pyrazolone (often recognized in medicinal chemistry as the neuroprotective agent Edaravone) to 5-chloro-3-methyl-1-phenylpyrazole is a fundamental deoxychlorination transformation[1]. This target chloropyrazole serves as a highly versatile electrophilic scaffold for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and complex heterocycle synthesis[1].
The Causality of the Chemical Pathway
To execute this synthesis with high fidelity, one must leverage the tautomeric equilibrium of the starting material. 3-Methyl-1-phenyl-5-pyrazolone exists in a dynamic equilibrium with its enol tautomer, 5-hydroxy-3-methyl-1-phenylpyrazole.
-
Electrophilic Phosphorylation: The enol hydroxyl group acts as a nucleophile, attacking the highly electrophilic phosphorus center of phosphorus oxychloride (
). This step releases hydrogen chloride (HCl) gas and generates a reactive phosphorodichloridate intermediate. -
Nucleophilic Aromatic Substitution (
): The newly formed dichlorophosphate moiety is an exceptional leaving group. The chloride ion—generated in situ from the released HCl—attacks the C5-position of the pyrazole ring, displacing the phosphate group to yield the target 5-chloropyrazole[2].
Expertise Insight: The Vilsmeier-Haack Pitfall
A common critical error in this specific synthesis is the reflexive addition of N,N-Dimethylformamide (DMF) to the reaction mixture. While DMF is routinely used as a catalytic additive to accelerate
If DMF is present, it reacts with
Reaction mechanism showing tautomerization, chlorination, and Vilsmeier-Haack side reaction.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a scalable, high-yield synthesis.
| Reagent / Material | Molecular Weight | Equivalents | Mass (g) | Volume (mL) | Role in Reaction |
| 3-Methyl-1-phenyl-5-pyrazolone | 174.20 g/mol | 1.00 | 172.0 | - | Starting Material |
| Phosphorus oxychloride ( | 153.33 g/mol | ~1.20 | 184.0 | ~111.8 | Chlorinating Agent & Solvent |
| Distilled Water ( | 18.02 g/mol | Excess | 1500.0 | 1500.0 | Quenching Agent |
Experimental Protocol
This protocol is engineered as a self-validating system; the precise temperature staging is designed to safely manage the kinetics of gas evolution before pushing the thermodynamics of the substitution step[2].
Step 1: Reagent Mixing & Setup
-
Equip a dry, four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser vented to an alkaline acid scrubber.
-
Add 184 g of
to the flask[2]. -
Carefully introduce 172 g of 3-methyl-1-phenyl-5-pyrazolone in portions under continuous stirring[2].
-
Stir the resulting suspension at room temperature for 30 minutes to ensure homogeneous dispersion before heating.
Step 2: Controlled Heating Profile
-
Initial Activation: Gradually raise the internal temperature of the flask to 60°C[2].
-
Exotherm Management: Remove external heating and allow the exothermic phosphorylation reaction to naturally warm the mixture to 80°C[2]. Maintain this temperature for 30 minutes. Causality: Holding at 80°C prevents a runaway exotherm and allows for the controlled, steady release of hazardous HCl gas.
- Completion: Once gas evolution subsides, reapply external heating to raise the temperature to 110°C. Reflux at 110°C for exactly 2 hours to drive the nucleophilic substitution to completion[2].
Step 3: Aqueous Quench & Phase Separation
-
Allow the reaction mixture to cool to approximately 60°C.
-
Critical Safety Step:
reacts violently with water. Slowly and carefully pour the warm reaction mixture into a large separatory funnel containing 1500 mL of vigorously stirred ice-cold water[2]. This safely hydrolyzes unreacted and phosphorodichloridate byproducts into water-soluble phosphoric and hydrochloric acids. -
Allow the phases to separate completely. The target 5-chloropyrazole will drop out as a dense, lower oily layer[2].
-
Isolate the lower organic layer and wash it sequentially with three 100 mL portions of distilled water to strip away residual acidic impurities[2].
Step 4: Purification via Vacuum Distillation
-
Transfer the washed crude oil to a vacuum distillation apparatus.
-
Distill the product under reduced pressure (3 mm Hg).
-
Collect the main fraction boiling between 100°C and 110°C[2].
-
Yield: This procedure typically affords approximately 174 g of 5-chloro-3-methyl-1-phenylpyrazole as a dry, highly pure product (99.5% purity, ~90.5% isolated yield)[2].
Step-by-step experimental workflow for the synthesis and purification of the chloropyrazole.
References
1.[2] 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis. ChemicalBook. 2 2.[1] The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide. BenchChem. 1 3.[3] Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO / Journal of the Brazilian Chemical Society. 3
Sources
Application Note: Vilsmeier-Haack Chloroformylation Protocol for Chloropyrazole Synthesis
Introduction & Mechanistic Insights
The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development. The synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes via the Vilsmeier-Haack (VH) reaction is a critical transformation, converting 1-substituted pyrazolones (or 5-chloropyrazoles) into highly functionalized, bifunctional building blocks[1].
Unlike a standard formylation, applying the VH reaction to pyrazol-5-ones triggers a dual-pathway mechanism known as chloroformylation [2]. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), performs two distinct roles:
-
Chlorination : Nucleophilic substitution of the C5-hydroxyl group (via the enol tautomer) with a chloride ion[2].
-
Formylation : Electrophilic aromatic substitution at the electron-rich C4 position[3].
Regioselectivity & Substrate Design : A critical experimental prerequisite is that the pyrazole nitrogen must be substituted (e.g., 1-phenyl or 1-methyl). N-unsubstituted pyrazoles lack sufficient electron density and often fail to undergo formylation at the C4 position under standard VH conditions[4]. An N-substituent enhances the nucleophilicity of the pyrazole ring, directing the electrophilic attack exclusively to C4[4].
Experimental Workflow Visualization
Step-by-step workflow of the Vilsmeier-Haack chloroformylation of pyrazolones.
Reaction Optimization & Quantitative Data
Stoichiometry and temperature control are the primary drivers of yield and purity in this protocol. Excess DMF is required not only to form the active electrophile but also to solvate the hydrogen chloride gas released during the reaction, thereby maintaining a homogeneous mixture[5].
| Reaction Condition | POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Consequence |
| Sub-optimal | 2.0 | 2.0 | 90 | 5.0 | < 40% | Incomplete chloroformylation; unreacted starting material remains. |
| Optimized Standard | 4.0 | 6.0 | 120 | 2.0 - 3.0 | 75 - 85% | Excess DMF solvates HCl; optimal electrophile generation. |
| High-Equiv | 5.0 | 5.0 | 90 | 5.0 | 65 - 70% | Slower kinetic profile at 90 °C requires prolonged reaction times. |
| N-Unsubstituted | 4.0 | 6.0 | 120 | 5.0 | Trace | Lack of N-substitution deactivates the pyrazole core. |
Detailed Step-by-Step Protocol & In-Process Controls
Note: This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure experimental success at each stage.
Step 1: Generation of the Vilsmeier Reagent
-
Action : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous DMF (6.0 equiv). Cool the flask to 0 °C using an ice-water bath under an inert argon or nitrogen atmosphere. Add POCl₃ (4.0 equiv) dropwise over 15–30 minutes[5].
-
Causality : The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the violent thermal decomposition of the highly reactive Vilsmeier reagent.
-
Validation Cue : The mixture will transition from colorless to a pale yellow/orange viscous solution, confirming successful iminium salt formation.
Step 2: Substrate Addition
-
Action : Stir the Vilsmeier reagent for an additional 15 minutes at 0 °C. Gradually add the 1-substituted-1H-pyrazol-5-one (1.0 equiv) in small portions to manage localized heat generation[5].
-
Causality : Adding the solid substrate slowly prevents thermal spikes that could degrade the Vilsmeier reagent before it can successfully coordinate with the pyrazole core.
Step 3: Chloroformylation (Heating)
-
Action : Remove the ice bath. Allow the reaction to warm to room temperature, then heat the mixture to 120 °C using an oil bath for 2 to 3 hours[1][5].
-
Causality : The elevated temperature provides the kinetic energy necessary to overcome the activation barrier for the dual transformation (C5-chlorination and C4-formylation).
-
Validation Cue : Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The starting material spot should completely disappear, replaced by a less polar, UV-active product spot.
Step 4: Quenching and Hydrolysis
-
Action : Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice (approx. 10x the reaction volume) with vigorous stirring. Carefully neutralize the highly acidic solution to pH ~7.0 using a saturated aqueous solution of sodium carbonate (Na₂CO₃) or 10% NaOH[4][5].
-
Causality : The ice quench hydrolyzes the intermediate iminium salt to the target C4-carbaldehyde. Neutralization is critical to isolate the product.
-
Validation Cue : The product, 1-substituted-5-chloro-1H-pyrazole-4-carbaldehyde, will begin to precipitate out of the aqueous phase exclusively as the pH approaches neutral[4].
Step 5: Isolation and Purification
-
Action : Extract the neutralized aqueous mixture with dichloromethane or ethyl acetate (3 × 50 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.
-
Causality : Liquid-liquid extraction separates the lipophilic chloropyrazole product from the water-soluble DMF and inorganic phosphate/chloride salts. Recrystallization yields analytically pure crystals suitable for downstream cross-coupling or pharmaceutical screening.
References[2] Title: Synthesis and Antitumor Activity of Some Pyrazole Derivatives | Source: Asian Journal of Chemistry | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_AczX2Y7fP5RVjIIn8bJ7di4zgLIR8Z104MHU21vxqJRHFCvb1YIYACj5hBXTREbp01_xvQclAgA9qKGrr2kSz7VmzlKTKNjiRQBI-n3J9my-GoP8Q5EJGpL8fy2LuI-XpFwD_X7IxyGW4LOLlenxutr726gedIcdIQ==[1] Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYUYMnL-BDN2fWocM2hMTr6iHzQzBhBUR-7CLXXYrIHS8i9K9y5xmiOsaUy2s3QRVGQHYDIZ0osOCJfEc8JuNyx6B4aP7eJpELhm3Xc7-LKREPl4lP34N4AOBTqLg8DhXCJv3PNeCXY0zHLYS[3] Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Source: Semantic Scholar | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBn2gTyydDt9m9E_--96PWzbj3mkYMRJnSZO7JdoG6gjyMcOOSm-7aJK1a-CtOQDvkRScof2aJgHse05J2h_Ss51lU3M3Bua_B51fq1lP11ezc7O_YmMSG2UtoH9t6lg3CKj9toHrkX02WJIzdq2jZnJKUYhdd1Ev7Ra5KkbIwj1rKVKMrYim8Jw==[5] Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Source: Arkivoc | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHObHJ86HGy8tQ5KNOqO2JhEEPSAJ27rVZ-_mC8AcZG83vlATWKiUnYhuZdcNI_RA1Gp-SFjjm1pTQCB1BIezRwLNhC49C3wILIfHf7Nq6t8Iyv8rW-301BwWeSfpxV7b5tF_tt[4] Title: Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles | Source: Benchchem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTt4zM9JIdUJu_CvXUry0bbmCDFQ_6JEjXz8YEa-J2PRwJqsxJM6zP9boKN2c2uBtHA8UWoOSTz2x3e5tABX5fp2AFfs2Vdl5TTZevHM_-juf89gXIC8uGzqpOx8Kq1hPAfbicfYCSjjo3voRrRqBqXeUcdKsTfGiM9Q5bB0iadccRKttngg4RWLZakPv1-arURte-khQpPgKuUL3Rgdvjtuk47bGnypsGGf0uQMDUUtdPDgx-GQ==
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
Procedure for chlorination of edaravone using POCl3
Application Note: Optimized Chlorination of Edaravone using Phosphorus Oxychloride (POCl )
Executive Summary
This application note details the chemical transformation of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) into its chlorinated derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole. This transformation is a critical intermediate step in the synthesis of advanced pharmacological scaffolds, including pyrazolo-benzodiazepines and novel ALS therapeutics.
The protocol utilizes Phosphorus Oxychloride (POCl
Key Technical Considerations:
-
Tautomeric Control: Leveraging the enol form of Edaravone for nucleophilic attack.
-
Thermodynamics: High-temperature reflux required to drive the elimination of the dichlorophosphate group.
-
Safety Engineering: Critical "Inverse Quench" protocols to manage the violent hydrolysis of excess POCl
.
Chemical Basis & Mechanism[1][2][3][4][5]
Tautomeric Equilibrium
Edaravone exists in a dynamic equilibrium between its keto (CH
Reaction Pathway
-
Activation: The lone pair on the enolic oxygen attacks the electrophilic phosphorus of POCl
, displacing a chloride ion and forming a dichlorophosphate intermediate. -
Aromatization: The pyrazole ring's drive toward aromaticity facilitates the nucleophilic attack of the chloride ion (Cl
) at the C5 position. -
Elimination: The PO
Cl group leaves, resulting in the stable, aromatic 5-chloro-3-methyl-1-phenylpyrazole.
Mechanistic Visualization
Figure 1: Mechanistic pathway from Edaravone tautomerization to aromatized chloro-product.
Experimental Design
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Edaravone | 174.20 | 1.0 | Substrate | Dry thoroughly before use. |
| POCl | 153.33 | 5.0 - 10.0 | Reagent/Solvent | Acts as solvent; excess ensures complete conversion. |
| N,N-Dimethylaniline | 121.18 | 0.1 - 0.5 | Catalyst | Optional. Acts as a base to scavenge HCl and accelerate activation. |
Critical Safety Parameters (POCl )
-
Hazard: POCl
is highly corrosive and reacts violently with water, releasing HCl gas and phosphoric acid.[3] -
Quenching Rule: NEVER add water to POCl
. Always add the reaction mixture TO the water/ice (Inverse Quench). -
PPE: Full face shield, chemical-resistant gloves (butyl rubber or Silver Shield), and lab coat required. Work strictly in a fume hood.
Detailed Protocol
Phase 1: Reaction Setup
-
Drying: Ensure all glassware (Round Bottom Flask, Condenser) is oven-dried (120°C) and cooled under a stream of nitrogen. Moisture initiates POCl
decomposition. -
Loading: Charge the Round Bottom Flask (RBF) with Edaravone (1.74 g, 10 mmol) .
-
Reagent Addition:
-
Place the RBF in an ice-water bath (0°C).
-
Slowly add POCl
(9.2 mL, ~100 mmol) via a pressure-equalizing dropping funnel or glass syringe over 10 minutes. -
Note: If using N,N-dimethylaniline (catalyst), add it dropwise after the POCl
addition is complete.
-
Phase 2: Thermal Reaction
-
Ramp: Remove the ice bath. Allow the mixture to stir at room temperature for 15 minutes.
-
Reflux: Equip the flask with a reflux condenser and a calcium chloride drying tube (or N
balloon). -
Heating: Heat the oil bath to 110–120°C .
-
Observation: The suspension should clear to a solution as the temperature rises.
-
Duration: Reflux for 3 to 5 hours . Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot (more polar) should disappear.
-
Phase 3: Workup (Inverse Quench)
This is the most critical safety step.
-
Cooling: Cool the reaction mixture to room temperature.
-
Concentration (Optional but Recommended): If a large excess of POCl
was used (>10 equiv), distill off the excess POCl under reduced pressure (rotary evaporator with a caustic trap) to reduce the quenching volume. -
Quenching:
-
Prepare a large beaker containing 200g of crushed ice and 50 mL of water . Place this beaker in an ice bath.
-
SLOWLY pour the reaction mixture (or concentrated residue) onto the stirring ice.
-
Warning: Significant heat and HCl gas evolution will occur. Maintain internal temperature <20°C.
-
-
Neutralization: Once the violent hydrolysis ceases, neutralize the aqueous suspension to pH ~7–8 using saturated Sodium Bicarbonate (NaHCO
) solution or 20% NaOH (add slowly).
Phase 4: Isolation & Purification
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL) .
-
Washing: Wash the combined organic layers with:
-
1x Water (50 mL)
-
1x Brine (50 mL)
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification:
-
The crude product is often an off-white to yellow solid.
-
Recrystallization: Dissolve in minimum hot Ethanol (EtOH) or an EtOH/Water mixture. Cool to 4°C to crystallize.
-
Yield: Expected yield is 65–80%.[4]
-
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical inverse quench step.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Tar Formation | Heating too rapid; Polymerization. | Ramp temperature slowly (1°C/min). Ensure efficient stirring. |
| Low Yield | Incomplete reaction or Hydrolysis during workup. | Check TLC before stopping reflux. Ensure quenching mixture is kept cold (<20°C) to prevent product hydrolysis. |
| Sticky Solid | Impurities (Phosphorous byproducts). | Recrystallize twice. Use activated charcoal during the hot filtration step of recrystallization. |
| Starting Material Remains | Moisture in POCl | Use freshly distilled POCl |
References
-
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives.
to yield chloro-intermediates. URL: -
Reinvestigating the synthesis of key intermediates... (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl). Source:[5] Indian Academy of Sciences. Context: Detailed investigation into the chlorination of pyrazolones using POCl
, confirming the direct chlorination mechanism on the enol form. URL: -
POCl3 mediated one-pot deoxygenative aromatization. Source: RSC Advances.[6] Context: Provides mechanistic insight into the POCl
mediated elimination of hydroxyl groups and subsequent chlorination in similar heterocyclic systems.[7] URL: -
Safety Protocol: Quenching of POCl3. Source: BenchChem / EHS Guidelines. Context: Authoritative procedure for the "Inverse Quench" technique required for safety.[8] URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. rsc.org [rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Discovery Scientists
Introduction & Mechanistic Rationale
The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile, multi-electrophilic building block[1]. It serves as a critical intermediate in the synthesis of diverse pharmacological agents, including anti-colon cancer analogs[2], novel fungicides targeting Colletotrichum gloeosporioides[3], and pyrazolone-based SARS-CoV-2 viral entry blockers[4].
The synthesis of this compound relies on a dual-action Vilsmeier-Haack formylation-chlorination protocol[5]. Starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (commonly known as Edaravone)[3], the reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
Mechanistic Causality: Unlike standard Vilsmeier-Haack reactions that solely install a formyl group on an aromatic ring, this specific transformation is bifunctional.
-
Formylation: The reaction between DMF and POCl₃ generates the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). The pyrazolone substrate undergoes electrophilic aromatic substitution at the electron-rich C4 position.
-
Chlorination: Concurrently, the C5-carbonyl oxygen of the pyrazolone tautomerizes to its enol form, attacks the phosphoryl species, and is subsequently displaced by a chloride ion via a nucleophilic aromatic substitution (
) mechanism[6].
This elegantly yields the formylated and chlorinated product in a single, robust synthetic step[7].
Reaction Workflow
Reaction mechanism pathway for the Vilsmeier-Haack formylation and chlorination.
Experimental Protocol
Materials and Reagents
Ensure all glassware is oven-dried prior to use, as the Vilsmeier reagent is highly moisture-sensitive.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.20 | 1.0 eq | 5.00 g (28.7 mmol) | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.2 eq | 7.10 mL (91.8 mmol) | Solvent / Reactant |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 7.0 eq | 18.7 mL (200.9 mmol) | Activating / Chlorinating Agent |
| Saturated NaHCO₃ (aq) | N/A | Excess | ~100 mL | Quenching / Neutralization |
| Absolute Ethanol | 46.07 | N/A | ~30 mL | Recrystallization Solvent |
Step-by-Step Methodology
Step 1: Preparation of the Vilsmeier Reagent
-
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Add anhydrous DMF (7.10 mL) to the flask and cool to 0–5 °C using an ice-water bath.
-
Critical Step: Add POCl₃ (18.7 mL) dropwise via the dropping funnel over a period of 15–20 minutes[7].
-
Causality: The formation of the chloromethyleneiminium ion is violently exothermic. Dropwise addition prevents thermal runaway and degradation of the reagent.
-
-
Stir the resulting pale-yellow complex at 0 °C for an additional 20 minutes to ensure complete complexation.
Step 2: Substrate Addition and Heating 5. Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5.00 g) portion-wise to the ice-cold Vilsmeier reagent[3]. 6. Remove the ice bath and gradually heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 1.5 to 2 hours[2].
-
Causality: Elevated temperatures are required to overcome the activation energy for the C5-chlorination (displacement of the enolic hydroxyl group).
-
In-Process Control: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:3). The starting material (
) will disappear, replaced by a less polar product spot ( ).
Step 3: Quenching and Work-up 8. Cool the reaction mixture to room temperature. 9. Critical Step: Slowly pour the mixture into a beaker containing 300 mL of vigorously stirred crushed ice and water[3].
-
Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the highly hydrophobic pyrazole product.
-
Neutralize the highly acidic aqueous suspension by carefully adding saturated NaHCO₃ solution until the pH reaches 7.0–7.5[2].
-
Causality: Neutralization prevents acid-catalyzed degradation of the newly formed aldehyde and improves the crystalline quality of the precipitate.
-
-
Stir the suspension for 30 minutes to ensure complete precipitation.
Step 4: Isolation and Purification 12. Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual salts. 13. Dry the crude solid under a vacuum. 14. Recrystallize the crude product from boiling absolute ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as pale-yellow needles[2][3].
Analytical Characterization & Self-Validation
A successful synthesis is validated by verifying the presence of both the aldehyde and the chlorine atom, confirming the dual-action of the Vilsmeier-Haack reaction.
| Analytical Method | Expected Result / Signal | Structural Assignment |
| Yield | 70% – 85% | N/A |
| Melting Point | 144.0 – 146.5 °C[2][3] | Confirms high purity post-recrystallization. |
| ¹H NMR (CDCl₃) | Diagnostic signal for the C4-aldehyde proton. | |
| ¹H NMR (CDCl₃) | Phenyl ring protons. | |
| ¹H NMR (CDCl₃) | C3-methyl protons. | |
| IR Spectroscopy | ~1670 cm⁻¹ | Strong C=O stretching (aldehyde). |
| Mass Spectrometry | 3:1 isotopic ratio confirms the presence of one Chlorine atom. |
Troubleshooting Note: If the melting point is broad or depressed (< 140 °C), it indicates incomplete hydrolysis of the iminium intermediate or residual DMF. Resuspend the solid in water, stir vigorously for 1 hour, refilter, and dry thoroughly.
Downstream Applications
The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a bifunctional electrophile. The C4-aldehyde readily participates in condensation reactions, while the C5-chlorine is highly activated for Nucleophilic Aromatic Substitution (
Downstream synthetic applications of the pyrazole-4-carbaldehyde core.
References
-
Title: Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL: [Link]
-
Title: 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent Source: PMC (PubMed Central) URL: [Link]
-
Title: Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of novel pyrazole – 1,2,3-triazole hybrids as anticancer agents Source: ARKAT USA URL: [Link]
Sources
- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 2. Synthesis and Biological Evaluations of Monocarbonyl Curcumin Inspired Pyrazole Analogues as Potential Anti-Colon Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
Nucleophilic substitution reactions of 5-chloropyrazoles
Application Note: Nucleophilic Aromatic Substitution ( ) of 5-Chloropyrazoles
Executive Summary
5-Chloropyrazoles are privileged heterocyclic scaffolds extensively utilized in medicinal chemistry, agrochemical development, and materials science. The C5-chlorine atom serves as a highly versatile leaving group for Nucleophilic Aromatic Substitution (
Mechanistic Principles & Causality
To achieve high yields and regioselectivity, researchers must understand the electronic environment of the pyrazole ring. The
-
Activation by Electron-Withdrawing Groups (EWGs): The intrinsic electron-rich nature of the pyrazole ring typically resists nucleophilic attack. However, the presence of an EWG at the C4 position (e.g., -NO₂ or -CHO) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[1][2]. This activates the C5 position, allowing the nucleophile to attack and form a stabilized Meisenheimer-like intermediate before the chloride leaving group is eliminated.
-
The Critical Role of N1-Substitution: A frequent cause of reaction failure is the use of N-unsubstituted pyrazoles. Under the basic conditions required for
(e.g., K₂CO₃), the acidic N1 proton is abstracted, forming a highly electron-rich pyrazolate anion. This anionic state completely deactivates the ring towards nucleophilic attack[3]. Therefore, the N1 position must be alkylated, arylated, or temporarily protected (e.g., with a THP or Boc group) to ensure C5 substitution. -
Overcoming Deactivation via the "Cesium Effect": For 5-chloropyrazoles lacking a strong C4-EWG, standard thermal conditions often fail. In these deactivated systems, utilizing Cesium Carbonate (Cs₂CO₃) under microwave irradiation facilitates the reaction via the "cesium effect." The large, highly polarizable cesium cation enhances the nucleophilicity of the incoming amine and stabilizes the transition state, often assisted by Copper(I) co-catalysis[4].
Mechanistic Pathway Visualization
Fig 1: Addition-elimination SNAr mechanism pathway for activated 5-chloropyrazoles.
Quantitative Data & Reaction Scope
The table below summarizes field-validated parameters for various nucleophiles reacting with 5-chloropyrazole derivatives, highlighting the shift in conditions required based on substrate activation.
| Nucleophile | Pyrazole Substrate | Reaction Conditions | Yield | Ref |
| Morpholine / Piperazine | 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | DMF, K₂CO₃, 80 °C | 84-90% | [2] |
| Imidazole | 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde | DMF, K₂CO₃, 85 °C, 2h | 77-83% | [5] |
| Primary Alkylamines | 5-chloro-1-(2-pyridyl)pyrazole-4-carbaldehyde | Cs₂CO₃, Microwave, 150 °C | Up to 99% | [4][6] |
| Hydrazine Hydrate | 1-(2,4-dinitrophenyl)-3-methyl-5-chloropyrazole | Ethanol, Reflux | 75-80% | [7] |
Experimental Protocols
Protocol A: Standard Thermal with Secondary Amines (Activated Systems)
This protocol is optimized for C4-activated 5-chloropyrazoles (e.g., 3-methyl-1-phenyl-5-chloro-1H-pyrazole-4-carbaldehyde) reacting with amines like morpholine or imidazole[5].
-
Reaction Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 5-chloropyrazole derivative in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF)[2]. Causality: Anhydrous polar aprotic solvents like DMF solvate the cations of the base, leaving the nucleophile highly reactive.
-
Reagent Addition: Add 1.2 mmol of the nucleophile (e.g., imidazole) followed by 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃)[5].
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80–85 °C in an oil bath for 2 to 5 hours.
-
Self-Validating Progress Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:2). The consumption of the high-Rf starting material and the appearance of a lower-Rf, UV-active product spot confirms the substitution is proceeding[5].
-
Workup & Precipitation: Cool the reaction mixture to room temperature and pour it slowly over 20 g of crushed ice with vigorous stirring. Causality: This step is a self-validating purification mechanism. The highly polar DMF and inorganic potassium salts dissolve into the aqueous phase, while the hydrophobic 5-substituted pyrazole product crashes out as a solid precipitate[5].
-
Isolation: Filter the resulting precipitate under vacuum, wash sequentially with cold distilled water (3 x 10 mL) to remove residual basic/acidic impurities, and dry under a vacuum[5].
-
Purification: Recrystallize the crude solid from absolute ethanol to yield the pure analytical-grade product[5].
Protocol B: Microwave-Assisted (Deactivated Systems)
For pyrazoles lacking a C4-EWG, thermal conditions lead to starting material recovery. Microwave irradiation combined with the "cesium effect" is required[4][6].
-
Setup: In a 10 mL microwave-safe vial, combine 1.0 mmol of the deactivated 5-chloropyrazole, 1.5 mmol of the primary alkylamine, and 2.0 mmol of Cs₂CO₃[4].
-
Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 10–15 minutes under solvent-free conditions (or with 1 mL of DMF if the mixture is entirely solid)[4][6].
-
Purification: Cool the vessel to 50 °C using airflow. Dissolve the crude mixture in dichloromethane (DCM), filter through a pad of Celite to remove inorganic cesium salts, and purify via flash column chromatography (eluent: DCM/MeOH)[6].
Workflow Visualization
Fig 2: Step-by-step experimental workflow for the thermal SNAr of 5-chloropyrazoles.
References
-
Benchchem. (5-Chloro-4-nitro-1H-pyrazol-3-YL)methanol - Benchchem. 1
-
Benchchem. Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. 3
-
Gouda, M. A., et al. 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. 2
-
Synthetic studies of hydrazine and guanidine: derivatives of 5-pyrazoles. Canadian Science Publishing.7
-
ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. 4
-
Synthesis of target molecule 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)... Asian Publication Corporation. 5
-
Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. ACS Omega. 6
Sources
Preparation of pyrazole-based COX-2 inhibitors using 5-chloro intermediate
Application Note & Protocol
Topic: Strategic Synthesis of Pyrazole-Based COX-2 Inhibitors via a Versatile 5-Chloro Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,5-diarylpyrazole scaffold is a cornerstone in the design of selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by the commercial drug Celecoxib.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of pyrazole-based COX-2 inhibitors, emphasizing a strategic approach that utilizes a 5-chloro-substituted pyrazole intermediate. This key intermediate serves as a versatile platform for late-stage functionalization, enabling the efficient generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the mechanistic basis of COX-2 selectivity, provide step-by-step synthetic and analytical protocols, and explain the causal reasoning behind key experimental choices, empowering researchers to accelerate the discovery of novel anti-inflammatory agents.
The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzyme is central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4][5] There are two primary isoforms of this enzyme with distinct physiological roles:
-
COX-1: This is a constitutive enzyme, often described as a "housekeeping" enzyme. It produces prostaglandins that are vital for homeostatic functions, such as protecting the gastric mucosa and mediating platelet aggregation.[4][6]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and endotoxins. Its upregulation leads to the production of pro-inflammatory prostaglandins at the site of inflammation.[4][6][7]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation (by blocking COX-2), the simultaneous inhibition of COX-1 disrupts its protective functions, leading to common and sometimes severe gastrointestinal side effects, such as ulcers and bleeding.[4][8]
The discovery of the inducible COX-2 isoform led to the hypothesis that a selective inhibitor would provide potent anti-inflammatory and analgesic effects without the associated gastric toxicity.[5] This spurred the development of "coxibs," a class of drugs designed to selectively target COX-2. The structural basis for this selectivity lies in a key difference in the active sites of the two enzymes. The COX-2 active site is approximately 20% larger and contains a distinct side pocket, whereas the COX-1 active site is a narrower channel. Selective inhibitors, such as those built on a diaryl heterocycle scaffold like pyrazole, possess specific substituents (e.g., a sulfonamide or sulfonylmethyl group) that can bind within this hydrophilic side pocket of COX-2, an interaction that is sterically hindered in COX-1.[4] This differential binding is the molecular foundation of their selectivity.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
The 5-Chloro Pyrazole Intermediate: A Gateway to Chemical Diversity
In medicinal chemistry, the ability to rapidly synthesize a diverse range of analogues of a lead compound is crucial for optimizing its biological activity. The 5-chloro pyrazole intermediate is a highly valuable building block for this purpose. The primary synthetic advantage lies in the nature of the C-Cl bond at the 5-position of the pyrazole ring. The chlorine atom acts as an effective leaving group, making this position amenable to a wide array of palladium-catalyzed cross-coupling reactions.
This strategy allows for the core pyrazole scaffold to be synthesized early, with the diversification step occurring near the end of the synthetic sequence. This "late-stage functionalization" is highly efficient as it avoids carrying complex or sensitive functional groups through multiple synthetic steps. By reacting the 5-chloro intermediate with various boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or other organometallic reagents, a multitude of different aryl, heteroaryl, or alkyl groups can be installed at the 5-position. This enables a thorough exploration of the SAR associated with this part of the molecule, which is critical for modulating potency and selectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Application Note: Cross-Coupling Strategies for 1-Phenyl-3-methyl-5-chloropyrazole
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 1-phenyl-3-methyl-5-chloropyrazole . It addresses the specific steric and electronic challenges of this scaffold to ensure successful cross-coupling.
Executive Summary & Reactivity Profile
The substrate 1-phenyl-3-methyl-5-chloropyrazole presents a unique challenge in transition-metal catalysis. Unlike the more reactive 4-halopyrazoles, the 5-chloro position is sterically encumbered by the N1-phenyl group and electronically deactivated by the adjacent nitrogen's lone pair.
Successful functionalization requires overcoming two primary barriers:
-
Steric Hindrance: The ortho-hydrogens of the N1-phenyl ring create a "steric wall" near the C5 reaction center, impeding the approach of bulky palladium complexes.
-
Oxidative Addition Energy Barrier: The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br or C-I. Standard Pd(PPh₃)₄ catalysts often fail to initiate oxidative addition at temperatures below decomposition thresholds.
Strategic Recommendation: Utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd precatalysts (e.g., Pd-PEPPSI-IPr). These systems are electron-rich (facilitating oxidative addition to the chloride) and bulky (enforcing reductive elimination despite the steric crowd).
Reactivity Decision Matrix
The following diagram outlines the competing reactive sites and the logic for selectivity.
Figure 1: Reactivity map distinguishing between C4-nucleophilic attacks and C5-electrophilic cross-coupling events.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Installation of aryl/heteroaryl groups at the C5 position. Mechanism: The bulky N1-phenyl group necessitates a ligand that can form a mono-ligated Pd(0) species to access the crowded C5-Cl bond. XPhos and SPhos are superior here due to their ability to prevent the formation of inactive Pd-dimers.
Materials
-
Substrate: 1-phenyl-3-methyl-5-chloropyrazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) [Alternative: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)]
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]
-
Inert Gas: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the chloropyrazole (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G2 (0.02–0.05 equiv).
-
Note: If using free ligand and Pd salt, add them simultaneously.
-
-
Base Addition: Add K₃PO₄ (3.0 equiv).
-
Why Phosphate? Carbonate bases can sometimes lead to protodeboronation of electron-poor boronic acids. Phosphate buffers this risk while maintaining sufficient basicity for transmetalation.
-
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water mixture with Argon for 15 minutes. Add the solvent to the vial (concentration ~0.2 M relative to substrate).
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–18 hours.
-
Visual Check: The reaction typically turns from orange/red to black (active Pd nanoparticles) upon completion.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Optimization Table: Suzuki Conditions
| Variable | Standard Condition | Difficult Substrate (Steric Bulk) | Acid-Sensitive Substrate |
| Catalyst | XPhos Pd G2 | Pd-PEPPSI-IPr | Pd(dppf)Cl₂ |
| Ligand | XPhos | - | dppf |
| Base | K₃PO₄ | KOtBu | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DME/H₂O |
| Temp | 100°C | 110°C | 80°C |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 5-aminopyrazoles. Critical Insight: The 5-chloro group is prone to hydrodehalogenation (replacement of Cl with H) if the reductive elimination is slow. BrettPhos (for primary amines) and RuPhos (for secondary amines) are required to accelerate the C-N bond formation over the hydrodehalogenation pathway.
Materials
-
Substrate: 1-phenyl-3-methyl-5-chloropyrazole (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (for primary) or RuPhos Pd G3 (for secondary) (2–5 mol%)
-
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: t-Amyl Alcohol or Toluene (anhydrous)
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon 3 times.
-
Loading: Add chloropyrazole , catalyst , and NaOtBu to the vessel.
-
Note: If the amine is a solid, add it now. If liquid, add after solvent.[2]
-
-
Solvation: Add anhydrous toluene or t-amyl alcohol (0.2 M).
-
Solvent Choice:t-Amyl alcohol allows for higher temperatures (bp 102°C) and often stabilizes the active catalytic species better than toluene in aminations.
-
-
Reaction: Heat to 110°C . Monitor by LCMS.
-
Time: Typically 4–8 hours.
-
-
Quench: Cool to RT. Dilute with diethyl ether.
-
Purification: Filter through Celite. Concentrate. Purify via amine-functionalized silica (if product is basic) or standard silica with 1% Et₃N in the eluent to prevent streaking.
Experimental Workflow Diagram
Figure 2: Decision tree for Buchwald-Hartwig amination conditions based on amine class and side-reaction monitoring.
Troubleshooting & Mechanistic Insights
Common Failure Modes
-
Protodehalogenation (Formation of 1-phenyl-3-methylpyrazole):
-
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination of H-Pd-Ar. -
Solution: Use RuPhos (prevents
-hydride elimination via steric bulk) and switch base to Cs₂CO₃ in Dioxane . Avoid alcohols if possible.
-
-
Homocoupling (Formation of Bis-pyrazole):
-
Cause: Incomplete reduction of Pd(II) to Pd(0) or presence of oxygen.
-
Solution: Ensure rigorous degassing. Add a sacrificial reductant like 1-hexene (rarely needed if using G3 precatalysts).
-
-
No Reaction (Recovery of Starting Material):
-
Cause: Failure of oxidative addition due to the strong C-Cl bond.
-
Solution: Switch to Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalysts. These NHC ligands are stronger
-donors than phosphines, significantly lowering the activation energy for oxidative addition.
-
Analytical Checkpoints
-
¹H NMR: The proton at C4 is a distinct singlet around
6.5–6.7 ppm. Functionalization at C5 will shift this peak. If the product is the dehalogenated side-product, you will see a new signal for the C5-H (typically a doublet or broad singlet around 7.5–8.0 ppm). -
¹³C NMR: The C5-Cl carbon appears around
125–130 ppm. In the coupled product, this shifts significantly depending on the aryl/amino group added.
References
-
Yan, T., et al. (2012).[3] "Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles." Journal of Organic Chemistry, 77(17), 7659-7664.[3]
-
Bailly, C., et al. (2020).[4] "Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone."[4][5] Bioorganic & Medicinal Chemistry, 28(10), 115463.[4][5]
-
Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(10), 3354-3363.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reactions." Chemistry - A European Journal, 15(1), 150-160.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Photochromic Pyrazole Derivatives from Chloro-Pyrazole Precursors
Introduction: The Promise of Light-Regulated Pyrazoles in Modern Research
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] When combined with photochromic moieties, pyrazole derivatives transform into molecular switches that can be controlled by light, offering exciting possibilities for the development of photoswitchable drugs, targeted therapies, advanced optical materials, and molecular-level data storage.[3][4]
This comprehensive guide provides detailed application notes and protocols for the synthesis of photochromic pyrazole derivatives, with a specific focus on the strategic use of chloro-pyrazole precursors. The chloro-substituent serves as a versatile synthetic handle, enabling the introduction of photoresponsive units through robust and well-established chemical transformations. We will delve into the two primary synthetic strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation in the laboratory.
Core Synthetic Strategies: Transforming Chloro-Pyrazoles into Photochromic Systems
The conversion of a chloro-pyrazole into a photochromic derivative hinges on the strategic formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the position of the chlorine atom. This allows for the attachment of a pre-existing photochromic unit or a component that will form part of one. The two most powerful and widely employed methods to achieve this are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: Precision and Versatility
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, offering a highly versatile and efficient means of forming C-C and C-N bonds.[5] For chloro-pyrazoles, two key reactions are of particular importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the chloro-pyrazole and an aryl or heteroaryl boronic acid.[5] This is particularly useful for synthesizing photochromic systems where the pyrazole is directly linked to another aromatic ring, such as in certain diarylethene or azobenzene derivatives.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling with a chloro-pyrazole. Chloroarenes are generally less reactive than their bromo or iodo counterparts, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center. The base is required to activate the boronic acid for transmetalation to the palladium complex.
Experimental Protocol: Synthesis of a 3-Aryl-1H-pyrazole via Suzuki-Miyaura Coupling
Materials:
-
3-Chloro-1H-pyrazole
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane/H₂O 4:1, toluene)
-
Schlenk tube or microwave vial, magnetic stirrer, heating source
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), combine the 3-chloro-1H-pyrazole (1.0 equiv.), arylboronic acid (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), phosphine ligand (e.g., SPhos, 6 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/H₂O 4:1, to a concentration of 0.1 M with respect to the chloro-pyrazole).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time (4-24 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[6][7] This is an excellent strategy for synthesizing azopyrazoles, a class of photochromic compounds where a pyrazole is linked to an aryl group through an azo bridge (-N=N-). The synthesis would typically involve the coupling of a chloro-pyrazole with a hydrazine, followed by oxidation to form the azo linkage.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the choice of ligand is crucial for the Buchwald-Hartwig amination of chloro-pyrazoles. Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8] The choice of base is also important, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
Experimental Protocol: Synthesis of a 3-(Hydrazinyl)-1H-pyrazole via Buchwald-Hartwig Amination
Materials:
-
3-Chloro-1H-pyrazole
-
Hydrazine derivative (e.g., hydrazine monohydrate, phenylhydrazine) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos) (4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube, magnetic stirrer, heating source
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a Schlenk tube.
-
Reagent Addition: Add the 3-chloro-1H-pyrazole (1.0 equiv.) and the hydrazine derivative (1.2 equiv.) to the tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 3-(hydrazinyl)-1H-pyrazole derivative.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. The pyrazole ring, being an electron-rich heterocycle, is not typically activated towards SNAr. However, the presence of electron-withdrawing groups on the pyrazole ring can facilitate this reaction.
Causality Behind Experimental Choices: For an SNAr reaction to proceed on a chloro-pyrazole, the ring must be sufficiently activated by electron-withdrawing substituents. The reaction mechanism involves the addition of a nucleophile to the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of the chloride ion. The rate of the reaction is influenced by the strength of the nucleophile and the stability of the intermediate.
Classes of Photochromic Pyrazole Derivatives and Their Synthesis
The synthetic strategies outlined above can be applied to create various classes of photochromic pyrazole derivatives. Below are some prominent examples.
Azopyrazoles
Arylazopyrazoles are a class of photochromic compounds that undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths.[4][9] They often exhibit well-separated absorption bands for the two isomers, allowing for high conversion rates.
Synthetic Approach: A common route to azopyrazoles involves the diazotization of an aminopyrazole followed by coupling with an electron-rich aromatic compound. Alternatively, a chloro-pyrazole can be converted to an aminopyrazole via Buchwald-Hartwig amination, and then subjected to diazotization and coupling.
Diarylethene-Containing Pyrazoles
Diarylethenes are a class of photochromic compounds known for their excellent thermal stability and fatigue resistance.[3] Incorporating a pyrazole ring into a diarylethene structure can modulate its electronic and photochromic properties.
Synthetic Approach: The synthesis of a diarylethene-containing pyrazole from a chloro-pyrazole precursor can be achieved via a Suzuki-Miyaura coupling. For instance, a chloro-pyrazole can be coupled with a boronic acid derivative of a thiophene or other heterocyclic component of the diarylethene system.
Characterization of Photochromic Pyrazole Derivatives
The successful synthesis and photochromic behavior of these compounds must be confirmed through rigorous characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized pyrazole derivatives.[10] Upon photoisomerization, changes in the chemical shifts of the protons and carbons near the photochromic unit can often be observed.
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique for investigating the photochromic properties of the synthesized compounds.[11][12] The UV-Vis spectrum is recorded before and after irradiation with light of a specific wavelength to observe the changes in the absorption bands corresponding to the different isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can also provide evidence for photoisomerization, particularly in cases involving tautomerism where changes in bonding (e.g., C=O vs. O-H) can be observed.
Data Presentation: Summary of Synthetic Approaches
| Photochromic Class | Precursor | Key Reaction | Reagents/Catalyst (Example) | Product Type |
| Arylpyrazole | 3-Chloro-1H-pyrazole | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ | Diarylethene or Azobenzene Precursor |
| Aminopyrazole | 3-Chloro-1H-pyrazole | Buchwald-Hartwig Amination | Hydrazine, Pd₂(dba)₃, Xantphos, NaOtBu | Azopyrazole Precursor |
Visualizing the Synthesis and Photochromism
Synthetic Workflow
Caption: Synthetic pathways from chloro-pyrazoles.
Photochromic Switching Mechanism
Caption: General photochromic isomerization process.
Conclusion and Future Outlook
The use of chloro-pyrazole precursors provides a robust and versatile platform for the synthesis of a wide array of photochromic pyrazole derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods discussed herein offer reliable and scalable routes to these valuable compounds. The ability to precisely control molecular structure and function with light opens up new frontiers in drug delivery, materials science, and molecular electronics. Future research in this area will likely focus on the development of novel photochromic pyrazole systems with enhanced properties, such as longer wavelength absorption, improved quantum yields, and multi-state switching capabilities.
References
-
Scientific.Net. (n.d.). A Novel Photochromic Diarylethene Based on Pyrazole and Benzothiophene Moieties for Optical Recording. Scientific.Net. [Link]
-
MDPI. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. [Link]
-
Sun, H., Liu, L., Wu, D., Jia, D., & Guo, J. (2013). Synthesis, photochromic properties and thermal bleaching kinetics of pyrazolone phenylsemicarbazones containing a thiophene ring. New Journal of Chemistry, 37(8), 2351-2357. [Link]
-
Royal Society of Chemistry. (n.d.). Solid-state photochromic arylazopyrazole-based transition metal complexes. Inorganic Chemistry Frontiers. [Link]
-
Fuchter, M. J., et al. (2016). Arylazopyrazoles as Light-Responsive Molecular Switches in Cyclodextrin-Based Supramolecular Systems. Journal of the American Chemical Society, 138(12), 4033-4036. [Link]
-
Beilstein Archives. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]
-
Gozem, S., et al. (2017). Photoisomerization of Arylazopyrazole Photoswitches: Stereospecific Excited-State Relaxation. Angewandte Chemie International Edition, 56(34), 10143-10147. [Link]
-
Rustler, K., et al. (2020). Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. The Journal of Organic Chemistry, 85(6), 4011-4027. [Link]
-
ACS Publications. (2025). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. ACS Omega. [Link]
-
PubMed. (2009). Photochromic diarylethene-containing ionic liquids and N-heterocyclic carbenes. PubMed. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
ResearchGate. (n.d.). Photochromic performance and UV-Vis spectra of 11 before and after UV.... ResearchGate. [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... ResearchGate. [Link]
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Che, Y., et al. (2017). Solid-state photochromic behavior of pyrazolone 4-phenylthiosemicarbazones. New Journal of Chemistry, 41(24), 15229-15235. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]
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Application Notes and Protocols for the Formylation of 5-Chloro-3-methyl-1-phenylpyrazole
Introduction: The Significance of Formylated Pyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The introduction of a formyl (-CHO) group onto this heterocyclic scaffold, particularly at the C4 position, dramatically enhances its synthetic utility. This aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. The target molecule, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a pivotal intermediate in the synthesis of compounds with potential analgesic, anti-inflammatory, and antiviral properties.[1] This guide provides a detailed exploration of the reagents and protocols for the efficient formylation of the 5-chloro-3-methyl-1-phenylpyrazole precursor, with a primary focus on the robust and widely adopted Vilsmeier-Haack reaction.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as the most effective and widely documented method for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3] This reaction uniquely achieves both chlorination and formylation in a single synthetic operation, starting from the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] This electrophilic species then attacks the electron-rich pyrazolone ring, leading to the desired product after hydrolysis.
Reaction Mechanism: A Stepwise View
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution.[4] The mechanism can be delineated into two key stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Attack and Hydrolysis: The enol form of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one acts as the nucleophile, attacking the Vilsmeier reagent. The resulting intermediate undergoes rearrangement and subsequent hydrolysis during the aqueous work-up to yield the final aldehyde product. The presence of excess POCl₃ facilitates the chlorination at the C5 position.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: A streamlined workflow for the synthesis of the target aldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established literature procedures for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[2]
Materials and Reagents:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a dry 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 7.5 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0°C. Slowly add 20 mL of phosphorus oxychloride (POCl₃) dropwise to the DMF with continuous stirring, ensuring the temperature is maintained at or below 10°C. After the addition is complete, continue stirring the mixture at 0°C for an additional 20 minutes.
-
Addition of Pyrazolone: To the freshly prepared Vilsmeier reagent, slowly add 25 mmol of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in portions.
-
Reaction: After the addition of the pyrazolone, remove the ice bath and heat the reaction mixture to 80-90°C. Maintain this temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (4 x 10 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.
Data Summary Table:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 174.19 | 25 | ~4.35 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 7.5 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | 20 mL |
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is the preferred method for this specific transformation, other classical formylation reactions are worth noting for their broader applicability in organic synthesis.
The Duff Reaction
The Duff reaction offers a milder alternative for the formylation of activated aromatic compounds.[6][7] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid.[6]
General Protocol for Duff Reaction on 1-Phenyl-1H-pyrazoles:
-
To a round-bottom flask, add the 1-phenyl-1H-pyrazole derivative (4.00 mmol), hexamethylenetetramine (6.00 mmol), and trifluoroacetic acid (5 mL).
-
Heat the reaction mixture under reflux with stirring for 12 hours.
-
After cooling, neutralize the solution with a 10% sodium bicarbonate solution in an ice bath.
-
The precipitated product is then collected by vacuum filtration.
While effective for some pyrazole systems, the Duff reaction may not be as efficient as the Vilsmeier-Haack reaction for the simultaneous chlorination and formylation of the pyrazolone precursor.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[3][8][9] The reaction proceeds via the generation of dichlorocarbene (:CCl₂) as the electrophile.[10]
General Conditions for Reimer-Tiemann Reaction:
-
Reactants: Phenolic substrate, chloroform, and a strong base (e.g., NaOH, KOH).
-
Solvent: A biphasic system of an aqueous phase and an organic phase (chloroform).
-
Temperature: The reaction is typically initiated by heating to around 60°C and can be highly exothermic.[10]
Given that the starting material for the primary synthesis is a pyrazolone (a keto-enol tautomer) and not a simple phenol, and the requirement for chlorination, the Reimer-Tiemann reaction is less suitable for the direct synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Diagram: Comparison of Formylation Reagents
Caption: A comparison of common formylation methods for pyrazoles.
Conclusion and Scientist's Notes
For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction is unequivocally the most direct and efficient method. Its ability to perform a one-pot chlorination and formylation from a readily available pyrazolone precursor makes it the superior choice for both laboratory-scale synthesis and potential scale-up operations. While the Duff and Reimer-Tiemann reactions are valuable tools in the synthetic chemist's arsenal, their application to this specific target is less practical. Researchers and drug development professionals should prioritize the Vilsmeier-Haack protocol for reliable and high-yielding access to this important synthetic intermediate. Careful control of the reaction temperature during the addition of POCl₃ is crucial to ensure the formation of a stable Vilsmeier reagent and to avoid unwanted side reactions.
References
-
MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]
-
PMC. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
PMC. (n.d.). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Scribd. (n.d.). The Reimer-Tiemann Reaction | PDF. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
-
Arkivoc. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). A facile synthesis of pyrazole derivatives in neat WERSA. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. allen.in [allen.in]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in the synthesis of 5-chloro-3-methyl-1-phenylpyrazole. This compound is a vital intermediate in pharmaceutical and agrochemical development[1].
The synthesis typically follows a two-step Knorr pyrazole methodology: the condensation of ethyl acetoacetate with phenylhydrazine to form a pyrazolone intermediate, followed by chlorination using phosphorus oxychloride (
Reaction Workflow & Mechanistic Pathways
Figure 1: Synthetic pathways highlighting the target chlorination and the primary Vilsmeier-Haack side reaction.
Troubleshooting FAQs
Q1: I am observing incomplete condensation in the first step. How do I maximize the pyrazolone intermediate yield? A: The formation of 3-methyl-1-phenyl-5-pyrazolone relies on the Knorr pyrazole synthesis. The reaction proceeds via a hydrazone intermediate that must undergo intramolecular cyclization. If your yield is low, the cyclization is likely stalling. Ensure that you are removing water dynamically (e.g., using a Dean-Stark apparatus if using higher boiling solvents) or utilizing absolute ethanol under prolonged reflux. The regioselectivity is driven by the higher reactivity of the ketone moiety over the ester toward the nucleophilic nitrogen of phenylhydrazine.
Q2: My chlorination step with
Q3: How do I drive the
Q4: What is the safest and highest-yielding workup procedure to quench excess
Quantitative Data Summary
The table below summarizes how specific reaction parameters dictate the mechanistic pathway and final yield.
| Reaction Condition | Reagents | Temperature Profile | Major Product | Typical Yield |
| Standard Chlorination | Pyrazolone + | 60 °C | 5-Chloro-3-methyl-1-phenylpyrazole | >90%[1] |
| Vilsmeier Formylation | Pyrazolone + | 80 °C - 85 °C | 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | 72–85%[2] |
| Low-Temp Chlorination | Pyrazolone + | < 60 °C | Unreacted Pyrazolone | <10% |
| Poor Workup (No Ice) | Pyrazolone + | 110 °C (Quenched at >40 °C) | Hydrolyzed Pyrazolone (Reversion) | Variable |
Validated Experimental Protocol
This self-validating methodology ensures high conversion rates while suppressing the C4-formylation side reaction[1][4].
Materials Required:
-
3-Methyl-1-phenyl-5-pyrazolone (172 g,
0.99 mol) -
Phosphorus oxychloride (
) (184 g, 1.20 mol) -
Ice water (1500 mL)
Step-by-Step Methodology:
-
Preparation: Ensure the four-necked reaction flask is rigorously dried. Purge with inert gas (Nitrogen or Argon) to prevent premature
hydrolysis. -
Reagent Addition: Add 184 g of neat
to the flask. Do not add DMF or any other co-solvent. -
Substrate Addition: Carefully add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the stirring
. Stir at ambient temperature for 30 minutes to ensure a homogenous suspension. -
Thermal Ramping:
-
Gradually raise the internal temperature to 60 °C.
-
Allow the exothermic reaction to naturally warm the mixture to 80 °C. Maintain at 80 °C for 30 minutes.
-
Apply external heating to bring the mixture to 110 °C and reflux for exactly 2 hours to drive the tautomeric conversion and chlorination to completion.
-
-
Inverse Quenching: Remove the heat source and allow the mixture to cool slightly (to
80 °C to maintain flowability). Slowly pour the mixture into a separatory funnel containing 1500 mL of vigorously stirred ice water. Critical: Ensure the aqueous phase temperature remains below 20 °C. -
Phase Separation & Washing: Allow the layers to separate. The target compound will form a dense lower oily layer. Separate the organic layer and wash it sequentially with
mL of cold distilled water to remove residual acids. -
Purification: Subject the crude oil to vacuum distillation (3 mm Hg at 100–110 °C).
-
Yield: This protocol typically yields
174 g of 5-chloro-3-methyl-1-phenylpyrazole as a dry, pure product (approx. 90.5% yield)[4].
References
-
Experimental section: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde. Beilstein Journals. Available at:[Link]
-
Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at:[Link]
Sources
Technical Support Center: Safe Removal & Quenching of Unreacted POCl₃ in Pyrazole Chlorination
Target Audience: Researchers, scale-up scientists, and drug development professionals.
The Core Challenge: Mechanistic Causality of POCl₃ Hazards
Phosphorus oxychloride (POCl₃) is a highly effective dehydroxychlorination reagent used to convert pyrazolones into chloropyrazoles. However, it requires a significant excess to drive the reaction to completion[1]. The removal and destruction of this excess POCl₃ is one of the most hazardous operations in pharmaceutical scale-up.
The danger lies not only in the highly exothermic overall enthalpy of hydrolysis (ΔHf° of POCl₃ is -597.1 kJ/mol)[2] but in the reaction kinetics. During aqueous quenching, POCl₃ hydrolysis proceeds through metastable intermediates, primarily phosphorodichloridic acid (Cl₂P(O)OH). If the quench is performed at low temperatures (0–5 °C), the hydrolysis is sluggish, causing these unstable intermediates to accumulate[1][2]. As the mixture eventually warms, a sudden, violent delayed exotherm occurs, often leading to thermal runaway and reactor over-pressurization[2][3].
Troubleshooting & FAQs
Q1: Why shouldn't I quench my pyrazole chlorination mixture directly into ice-water? A: Ice-water quenches are a legacy practice that poses severe safety risks on scale. The low temperature (0–5 °C) prevents complete hydrolysis, allowing reactive phosphorus species to build up invisibly[2]. Instead, you must use a controlled reverse quench into a mild aqueous base (like sodium acetate) at an elevated temperature of 35–40 °C[1]. This counterintuitive "warm quench" ensures that unreacted POCl₃ and its intermediates are hydrolyzed instantaneously upon contact, preventing accumulation and delayed exotherms[1].
Q2: I have a large excess of POCl₃ (>2 equivalents). How do I safely remove it before the aqueous quench? A: Never quench a large bulk excess of POCl₃ directly, as the massive release of heat and HCl gas will overwhelm standard condenser systems[3]. The best practice is to remove the bulk POCl₃ via vacuum distillation [4]. Because pyrazole derivatives can trap POCl₃ in a viscous matrix, follow the primary distillation with a toluene chaser . Adding toluene and re-distilling co-distills the residual POCl₃ away from the product, drastically reducing the thermal burden of the final quench[5].
Q3: My chloropyrazole product decomposes during vacuum distillation. What are my options? A: If your product is thermally labile, avoid prolonged heating. Lower the distillation pressure to reduce the pot temperature. If distillation is entirely unfeasible, heavily dilute the reaction mixture with a water-immiscible, non-reactive solvent (e.g., 2-MeTHF or dichloromethane) to act as a thermal sink. Then, perform a highly controlled reverse quench into a buffered aqueous solution, relying on the organic solvent to absorb the heat of hydrolysis[3].
Visualizing the Workup Logic
Decision workflow for safe POCl3 removal and quenching.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to verify success before proceeding, ensuring scientific integrity and safety.
Protocol A: Vacuum Distillation & Toluene Chaser (For >1.5 equiv excess)
Objective: Physically remove >90% of unreacted POCl₃ prior to aqueous workup.
-
Cooling & Setup: Cool the reaction mixture to 50 °C. Equip the reactor with a short-path distillation head and a receiving flask chilled in a dry ice/acetone bath.
-
Primary Distillation: Apply vacuum (50–100 mbar) and gradually increase the jacket temperature to 70–80 °C. Distill the bulk POCl₃.
-
Self-Validation Check: Monitor the vapor temperature at the distillation head. A sharp drop in head temperature indicates the bulk POCl₃ has been removed[4].
-
-
Toluene Chaser Addition: Break the vacuum with nitrogen. Add 2 to 3 reactor volumes of anhydrous toluene to the viscous residue.
-
Secondary Distillation: Re-apply vacuum and distill off the toluene. The toluene acts as a chaser, stripping residual POCl₃ from the matrix[5].
Protocol B: High-Temperature Reverse Quench
Objective: Safely destroy residual POCl₃ without accumulating metastable intermediates.
-
Quench Preparation: In a separate, larger reactor equipped with a mechanical stirrer and active cooling, prepare a 2M aqueous solution of sodium acetate (or sodium bicarbonate). The volume should be at least 5 times the volume of the organic residue[2].
-
Temperature Conditioning: Warm the aqueous quench solution to 35–40 °C[1].
-
Reverse Addition: Dilute the pyrazole product mixture with a suitable solvent (e.g., ethyl acetate) and slowly dose it into the vigorously stirred aqueous base[1][2].
-
Self-Validation Check: Observe the heat evolution. The temperature should spike slightly with each addition but stabilize immediately. If the temperature drops or fails to respond to addition, stop dosing immediately —this indicates sluggish hydrolysis and a pending delayed exotherm.
-
-
Aging: Once addition is complete, age the mixture at 40 °C for 1 hour to ensure complete destruction of all P-Cl bonds before phase separation[2].
Quantitative Data Summary
The following table summarizes the critical thermodynamic and physical parameters that govern POCl₃ removal and quenching strategies.
| Parameter | Value | Implications for Workup |
| POCl₃ Boiling Point | 105.8 °C (atm) | Requires vacuum for safe distillation to prevent pyrazole degradation. |
| Toluene Boiling Point | 110.6 °C (atm) | Ideal chaser solvent; boils slightly higher than POCl₃, effectively sweeping it from the mixture[5]. |
| ΔHf° (POCl₃, liquid) | -597.1 kJ/mol | Baseline energy state before hydrolysis[2]. |
| ΔHf° (H₃PO₄, aqueous) | ~ -1296 kJ/mol | Massive energy release during hydrolysis; dictates the need for active cooling and slow dosing[2]. |
| Optimal Quench Temp | 35 – 40 °C | Prevents accumulation of Cl₂P(O)OH; ensures instantaneous kinetic destruction of intermediates[1]. |
References
-
How can I properly quench POCl3? - Prevention of Exothermic Runaway Source: ResearchGate (Li, X. et al., Org. Process Res. Dev. 2012) URL:[Link]
-
Deoxychlorination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL:[Link]
-
Azeotropic Distillation Techniques Explained Source: Scribd URL:[Link]
Sources
Vacuum distillation parameters for 5-Chloro-3-methyl-1-phenylpyrazole
Technical Support Center: Vacuum Distillation Guide for 5-Chloro-3-methyl-1-phenylpyrazole
Case ID: #PYR-DIST-001 Topic: Optimization of Vacuum Distillation Parameters Target Compound: 5-Chloro-3-methyl-1-phenylpyrazole Verified CAS: 1131-17-5 (Note: User-provided CAS 16984-78-4 corresponds to Fluoride ion; this guide addresses the named pyrazole compound).[1]
Critical Parameter Summary (Spec Sheet)
Before initiating distillation, verify your crude material against these physical baselines.
| Parameter | Value | Condition | Notes |
| Boiling Point | 114 – 115 °C | @ 4 mmHg (5.3 mbar) | Primary Target Range |
| Boiling Point | ~100 – 110 °C | @ 3 mmHg (4.0 mbar) | Alternative high-vac range |
| Physical State | Viscous Oil / Low-Melting Solid | Ambient (25°C) | May crystallize upon standing or high purity.[1][2] |
| Density | 1.19 – 1.20 g/cm³ | 20°C | Denser than water.[1] |
| Key Impurity | Phosphorus Oxychloride (POCl₃) | BP: 105°C (atm) | CRITICAL: Must be quenched prior to distillation. |
Equipment Configuration & Setup
Objective: Isolate pure product from reaction byproducts (POCl₃ residues, unreacted pyrazolone) without thermal decomposition.
Recommended Setup (The "Short Path" Approach)
For this compound, a short-path distillation head is preferred over a long fractionating column due to the high boiling point and potential for solidification.[1]
-
Flask: Round-bottom flask (max 60% full) with magnetic stirring (high torque).
-
Head: Short-path distillation head with integrated condenser.[1]
-
Condenser Fluid: Warm water (35–45°C) or Air.[1] Do not use ice water.[1]
-
Vacuum: Rotary vane pump or high-quality diaphragm pump capable of <5 mmHg.[1]
-
Cold Trap: Liquid Nitrogen (LN2) or Dry Ice/Acetone.[1] Mandatory to protect the pump from residual POCl₃/HCl.[1]
Figure 1: Optimized distillation logic. Note the "Critical Safety Zone" where corrosive vapors are trapped before damaging the pump.[1]
Step-by-Step Protocol
Phase 1: Pre-Distillation Treatment (The "Quench")
Context: This compound is typically synthesized via the Vilsmeier-Haack type reaction using POCl₃.[1] Direct distillation of the crude reaction mixture is dangerous.[1]
-
Quench: Pour crude reaction mixture onto crushed ice to hydrolyze excess POCl₃.
-
Neutralize: Adjust pH to neutral/slightly basic (pH 7-8) with NaOH or NaHCO₃.
-
Extract: Extract into dichloromethane (DCM) or ethyl acetate.
-
Dry: Dry organic layer over MgSO₄ and evaporate solvent.
-
Result: You now have the "Crude Oil" ready for vacuum distillation.
Phase 2: The Distillation Run
-
System Seal: Grease all joints.[1] Check vacuum pressure before heating.[1] Target <5 mmHg.
-
Degassing: Stir the crude oil under vacuum at room temperature for 10-15 minutes. You will see bubbling (residual solvent/volatiles).[1]
-
Heat Ramp:
-
Bath Temp: Start heating oil bath to 130°C.
-
Observation: Watch for "Forerun" (Fraction 1). This is likely residual solvent or lower-boiling impurities.[1]
-
-
Main Fraction Collection:
-
When vapor temperature stabilizes at 114–115°C (at 4 mmHg) , switch to Receiver Flask 2.
-
Collect the clear/pale yellow oil.[1]
-
-
Termination: Stop when vapor temp drops or pot residue becomes dark/tarry.
Troubleshooting & FAQs
Q1: My vacuum pressure is fluctuating wildly, and I can't reach <10 mmHg. What is wrong?
-
Diagnosis: This usually indicates outgassing of acidic byproducts (HCl, POCl₃) or residual solvent.[1]
-
Fix:
Q2: The distillate is solidifying in the condenser and clogging the path.
-
Diagnosis: The compound has a melting point near or above your coolant temperature.[1]
-
Fix:
Q3: The product is coming over yellow/orange instead of colorless.
-
Diagnosis: Entrainment of "pot residue" (splashing) or oxidation.[1]
-
Fix:
Q4: I cannot achieve 4 mmHg. I only have a water aspirator (~15-20 mmHg).
-
Diagnosis: Insufficient vacuum for the standard boiling point.[1]
-
Fix: At 20 mmHg, the boiling point will rise significantly (approx 140-150°C).[1]
Figure 2: Rapid diagnostic flow for common distillation failures.
References
-
ChemicalBook. (2024).[1] 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE Properties and Boiling Point Data. Retrieved from
-
Thermo Fisher Scientific. (2024).[1] Product Specifications for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CAS 1131-17-5). Retrieved from
-
PubChem. (2024).[1] Compound Summary: 5-Chloro-3-methyl-1-phenylpyrazole.[1][2][4][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved from
-
GuideChem. (2024).[1] Safety and Handling of Pyrazole Derivatives. Retrieved from
Sources
- 1. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. echemi.com [echemi.com]
- 3. 1131-17-5 | CAS DataBase [m.chemicalbook.com]
- 4. 1H-Pyrazole-4-carboxaldehyde,5-chloro-3-methyl-1-phenyl- | 947-95-5 [chemnet.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 7. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE | 1131-17-5 [chemicalbook.com]
- 8. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE | CAS: 1131-17-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. echemi.com [echemi.com]
- 11. 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole | CAS#:1131-17-5 | Chemsrc [chemsrc.com]
Controlling regioselectivity in 1-phenyl-3-methyl-pyrazole chlorination
The following guide serves as a specialized Technical Support Center for the regioselective chlorination of 1-phenyl-3-methyl-pyrazole .
Ticket Subject: Controlling Regioselectivity in 1-Phenyl-3-Methyl-Pyrazole Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
🛑 Triage: Define Your Substrate
Before proceeding, verify your starting material. Confusion between aromatic pyrazoles and pyrazolones is the #1 cause of experimental failure in this workflow.
| Substrate Type | 1-Phenyl-3-methyl-pyrazole | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) |
| Structure | Fully aromatic heterocycle.[1] | Tautomeric (Keto/Enol) system. |
| Reactivity | Requires electrophilic activation. C4 is the primary target. | Highly nucleophilic at C4 (active methylene). |
| Common Issue | Over-chlorination or radical side-reactions.[1][2] | Di-chlorination (gem-dichloro) happens instantly.[1] |
| This Guide | ✅ PRIMARY FOCUS | ❌ NOT COVERED (Requires different protocols) |
🧠 Module 1: The Mechanistic Logic (The "Why")
To control regioselectivity, you must understand the electronic landscape of the 1-phenyl-3-methyl-pyrazole scaffold.[1]
The Target: C4-Selectivity (Ionic Pathway)
The pyrazole ring is
-
N1 (Pyrrole-like): Donates electron density into the ring.[1]
-
C4 Position: This is the most electron-rich carbon, analogous to the beta-position of an enamine.[1] It is the kinetically favored site for Electrophilic Aromatic Substitution (EAS).
-
Phenyl Ring: The N1-phenyl group is deactivated relative to the pyrazole ring.[1] Therefore, under standard EAS conditions, C4-chlorination occurs before phenyl-ring chlorination .[1]
The Trap: Side-Chain Chlorination (Radical Pathway)
The methyl group at C3 is "benzylic-like" (allylic to the aromatic system).[1]
-
Risk: If you generate chlorine radicals (
), they will abstract a hydrogen from the C3-methyl group, leading to chloromethyl derivatives. -
Trigger: High temperatures, UV light, or radical initiators (AIBN, peroxides).
The Pathway Diagram
The following decision tree visualizes how reaction conditions dictate the product outcome.
Caption: Figure 1. Divergent reaction pathways. Selectivity is controlled by suppressing radical formation and moderating electrophilicity.
🛠️ Module 2: Troubleshooting Guide
User Scenario: "I am running the reaction, but I'm not getting the pure 4-chloro product."
| Symptom | Probable Cause | Corrective Action |
| Mixture of C4-Cl and Methyl-Cl | Radical Contamination. You likely used a non-polar solvent (DCM, | Switch to Polar Aprotic. Use DMF or Acetonitrile (MeCN). These solvents stabilize the ionic transition state and suppress radical pathways. Protect from light. |
| Unreacted Starting Material | Poor Electrophilicity. NCS alone might be too mild if the phenyl ring has EWGs (e.g., 4-nitro). | Catalyze. Add 5-10 mol% Acetic Acid or Trifluoroacetic Acid (TFA) to activate the NCS.[1] |
| Formation of 4,5-Dichloro Product | Over-chlorination. Excess chlorinating agent attacking the C5 position (next to N1). | Stoichiometry Control. Use exactly 1.0–1.05 equivalents of NCS. Do not use |
| Chlorination on Phenyl Ring | Substrate Activation. If your phenyl ring has strong EDGs (e.g., 4-OMe), it competes with the pyrazole C4. | Temperature Control. Cool the reaction to 0°C. The pyrazole C4 has a lower activation energy than the phenyl ring; low temp favors the kinetic product. |
| Yellow/Orange Coloration | Oxidation. Formation of azo-impurities or ring opening (rare but possible with TCCA).[1] | Switch Reagent. If TCCA is too harsh, revert to NCS (N-Chlorosuccinimide) which is milder.[1] |
🧪 Module 3: Optimized Protocols (SOPs)
Protocol A: The "Gold Standard" (NCS in DMF)
Best for: Small to medium scale, high regioselectivity, acid-sensitive substrates.
-
Preparation: Dissolve 1-phenyl-3-methyl-pyrazole (1.0 equiv) in DMF (5 mL per mmol).
-
Addition: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 15 minutes.
-
Why? Portion-wise addition prevents a localized high concentration of active chlorine, reducing over-chlorination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check TLC or LCMS. Look for the disappearance of SM (M+H) and appearance of Product (M+H+34).
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.[3]
-
If oil forms: Extract with EtOAc, wash with brine (3x to remove DMF), dry over
.
-
Protocol B: The "Green" Method (TCCA in MeCN)
Best for: Scale-up, avoiding DMF workup, faster reaction.
-
Preparation: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) .
-
Reagent: Add Trichloroisocyanuric Acid (TCCA) (0.34 equiv).
-
Note: TCCA provides 3 chlorine atoms per molecule. 0.34 equiv
1.02 active Cl equivalents.
-
-
Reaction: Stir at RT. This reaction is often rapid (<1 hour).
-
Workup: Filter off the insoluble cyanuric acid byproduct. Evaporate the filtrate to obtain the product.
❓ Module 4: Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why is the 5-position less reactive than the 4-position? A: In 1-substituted pyrazoles, the lone pair on N1 is involved in the aromatic sextet, but also conjugates with the phenyl ring.[1] The C4 position benefits from the enamine-like resonance of the N1-C5=C4 system.[1] C5 is adjacent to the electronegative N1, making it less electron-rich (more positive) compared to C4.
Q: My LCMS shows a mass of M+34 and M+68. What is M+68? A: M+68 indicates the addition of two chlorine atoms. This is the 4,5-dichloro impurity.[1] If you see this, you are using too much reagent or running the reaction too hot.
📚 References
-
Regioselectivity in Pyrazole Halogenation:
-
Green Chemistry Approaches (TCCA):
-
Mechanistic Insight (EAS vs Radical):
-
Distinction from Pyrazolones (Edaravone):
Sources
- 1. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Vilsmeier-Haack Formylation of Chloropyrazoles
This guide functions as a specialized Technical Support Center for researchers troubleshooting the Vilsmeier-Haack formylation of chloropyrazoles. It addresses the unique challenges posed by the electron-withdrawing chlorine substituent on the pyrazole ring.
Ticket ID: VH-CL-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Problem: You are attempting to introduce a formyl group (-CHO) at the C-4 position of a chloropyrazole. The Constraint: Unlike electron-rich pyrroles or simple pyrazoles, chloropyrazoles are deactivated systems . The chlorine atom exerts a negative inductive effect (-I), reducing the nucleophilicity of the pyrazole ring. Standard protocols (0°C to RT) often fail, resulting in recovered starting material or complex mixtures.
The Solution: Successful formylation of chloropyrazoles requires a "forcing" Vilsmeier-Haack protocol—higher temperatures, controlled reagent stoichiometry, and specific workup modifications to handle the stable intermediate iminium salts.
The Mechanism: Why It Fails & How to Fix It
To troubleshoot, you must visualize the invisible failures. The reaction proceeds through the electrophilic attack of the chloromethyliminium salt (Vilsmeier Reagent) on the pyrazole C-4.
Interactive Mechanism Flowchart
Figure 1: Critical Control Points in the Vilsmeier-Haack Pathway
Caption: The rate-limiting step for chloropyrazoles is the electrophilic attack. Due to ring deactivation, thermal energy (heating) is often required to overcome the activation barrier.
Standardized Protocol (The "Gold Standard")
Use this protocol as your baseline. Deviations from this are likely sources of error.
Substrate: 5-Chloro-1-methyl-1H-pyrazole (Model System)
Reagents:
-
Reagent Formation (Critical): In a flame-dried flask under Argon, cool anhydrous DMF (6 equiv) to 0°C. Add
(4 equiv) dropwise over 20 mins. Do not let temp rise above 10°C. Stir for 30 mins at 0°C to form the white/yellow semi-solid Vilsmeier salt. -
Addition: Add the chloropyrazole (1 equiv) (dissolved in minimum DMF if solid) to the cold reagent.
-
The "Push": Warm to RT, then heat to 80–120°C . Monitor by TLC.[1][2][3][4]
-
Note: Simple pyrazoles react at 60-80°C. Chloropyrazoles often need 100-120°C.
-
-
Quench: Cool to RT. Pour slowly onto crushed ice (exothermic!).
-
Hydrolysis: Neutralize with sat.
or to pH 7–8.[3] Stir vigorously for 1 hour. The intermediate iminium salt is stable and needs time/base to hydrolyze to the aldehyde.
Troubleshooting Guide (Q&A)
Issue 1: "I see no reaction on TLC. Starting material remains unchanged."
Diagnosis: Insufficient activation energy or reagent concentration.[2] Root Cause: The chlorine atom deactivates the ring. The standard Vilsmeier complex is not electrophilic enough at low temperatures.[2] Corrective Actions:
-
Increase Temperature: If running at 60-80°C, increase to 110-120°C .
-
Increase Stoichiometry: Increase
/DMF ratio to 5:10 equivalents. The excess reagent acts as a solvent and drives the kinetics. -
Check Reagent Quality:
hydrolyzes easily. If the liquid is cloudy or has white precipitate before use, distill it or use a fresh bottle.
Issue 2: "My reaction turned into a black tar/charcoal."
Diagnosis: Thermal decomposition or runaway exotherm. Root Cause:
-
Addition Rate: Adding
to DMF too fast at RT causes a violent exotherm, decomposing the reagent before the reaction starts. -
Lack of Solvent: Heating neat reagents at 120°C can lead to polymerization. Corrective Actions:
-
Strict Temp Control: Form the reagent at 0°C.
-
Dilution: If the reaction is too concentrated, add 1,2-dichloroethane (DCE) as a co-solvent, though neat DMF is preferred for high-temp reactions.
Issue 3: "I isolated a product, but the NMR shows no aldehyde peak (~9.8 ppm)."
Diagnosis: Incomplete hydrolysis of the iminium intermediate. Root Cause: The intermediate formed is a chloromethyliminium salt.[5] It is water-soluble and stable in acidic media. If you extract immediately after quenching without neutralizing, the aldehyde never forms. Corrective Actions:
-
pH Adjustment: You must adjust the aqueous quench to pH 7–8 using Sodium Acetate or Carbonate.
-
Hydrolysis Time: Stir the aqueous mixture for 1–2 hours at RT (or warm to 50°C) before extraction to ensure the
bond hydrolyzes to .
Issue 4: "I am getting regioselectivity issues (N-formylation)."
Diagnosis: Competition between C-4 and N-1 sites. Root Cause: If the pyrazole N-1 is unsubstituted (NH), the Vilsmeier reagent can attack the nitrogen. Corrective Actions:
-
N-Protection: Methylate or protect the N-1 position (e.g., N-methyl, N-phenyl) before formylation.
-
Thermodynamics: If N-protection is impossible, transient N-formylation may occur. Often, the N-formyl group is labile and hydrolyzes during the basic workup, leaving the C-4 formyl group intact. Ensure the workup is sufficiently basic (pH 9) to cleave N-formyl groups.
Comparative Data: Reactivity of Pyrazoles
Table 1: Impact of Substituents on Vilsmeier-Haack Conditions
| Substrate Type | Substituents | Reactivity | Recommended Temp | Typical Yield |
| Electron-Rich | 1,3,5-Trimethylpyrazole | High | 0°C | 85-95% |
| Moderately Deactivated | 1-Phenyl-3-methylpyrazole | Moderate | 70°C - 90°C | 70-85% |
| Deactivated | 5-Chloro-1-methylpyrazole | Low | 100°C - 120°C | 50-75% |
| Highly Deactivated | 1-(4-Nitrophenyl)-5-chloropyrazole | Very Low | 120°C+ (Reflux) | <30% |
Decision Tree for Optimization
Figure 2: Troubleshooting Logic Flow
Caption: Follow this logic path to isolate the variable causing reaction failure.
References
-
Popov, A. V., et al. (2019).[6] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 1-14.[6]
- Key Insight: Establishes the requirement for 120°C and excess reagents for 5-chloro-1H-pyrazoles.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][2][3][4][5][7][8][9][10][11][12][13] Comprehensive Organic Synthesis, 2, 777-794.
- Kalanithi, M., et al. (2018). "Vilsmeier-Haack synthesis of some new 4-formylpyrazoles." Journal of Chemical Sciences. Key Insight: Discusses workup procedures and hydrolysis of the iminium salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. ajrconline.org [ajrconline.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolution & Separation of Pyrazole Regioisomers
Welcome to the Advanced Chromatography and Structural Validation support portal. This guide is specifically engineered for drug development professionals and synthetic chemists facing challenges in the synthesis, separation, and definitive structural assignment of 3-chloro and 5-chloro pyrazole isomers.
Mechanistic Overview: The Causality of Isomer Formation
When functionalizing unsymmetrically substituted pyrazoles, such as 3-chloro-1H-pyrazole, researchers consistently encounter regioselectivity challenges. Because the starting material exists as a rapidly equilibrating tautomeric mixture, deprotonation yields a delocalized pyrazolide anion with two distinct nucleophilic nitrogen centers.
Alkylation can occur at either nitrogen, leading to two constitutional isomers: 1-alkyl-3-chloropyrazole and 1-alkyl-5-chloropyrazole (1). The regiochemical outcome is strictly governed by the interplay between the steric bulk of the electrophile and the electronic deactivation caused by the C3-chlorine atom.
Fig 1: Base-mediated divergent N-alkylation pathway of 3-chloro-1H-pyrazole.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I getting a nearly 1:1 mixture of 3-chloro and 5-chloro isomers?
A: You are likely operating under thermodynamic control or using a highly polar solvent (like DMF) with a weak base (like K₂CO₃) at elevated temperatures. The chlorine atom exerts a modest steric influence, but at high temperatures, the energy barrier for alkylation at the more hindered nitrogen is easily overcome. To favor the 1,3-isomer, shift to kinetic control by using a strong, non-nucleophilic base (e.g., NaH) in a non-polar or moderately polar aprotic solvent (e.g., THF) at 0 °C to 25 °C.
Q2: How do I separate these isomers using Normal Phase Chromatography?
A: The two isomers exhibit distinct dipole moments. In the 1-alkyl-5-chloropyrazole isomer, the proximity of the N-alkyl group and the C5-chlorine atom creates steric shielding around the polar pyrazole core. This often results in partial dipole cancellation and a more compact lipophilic surface area. Consequently, it interacts less strongly with the silanol groups on the silica gel stationary phase and elutes first (higher Rf). The 1-alkyl-3-chloropyrazole has a more exposed polar core and aligned dipoles, making it more polar; it elutes second (lower Rf).
Q3: How can I definitively assign the 3-chloro vs. 5-chloro structure without X-ray crystallography?
A: The most authoritative, self-validating method for structural assignment in solution is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.
-
1-Alkyl-3-chloropyrazole: The N-alkyl protons are spatially adjacent (< 5 Å) to the C5-proton on the pyrazole ring. A strong NOE cross-peak will be observed between the alkyl group and the ring proton.
-
1-Alkyl-5-chloropyrazole: The C5 position is occupied by the chlorine atom. The nearest ring proton is at C4, which is too far to produce a strong NOE signal with the N-alkyl group. The absence of this cross-peak definitively identifies the 1,5-isomer.
Quantitative Data: Optimizing Regioselectivity
To minimize the burden of downstream chromatographic separation, optimize your upstream synthesis. The table below summarizes the causality between reaction conditions and the resulting isomer ratio.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (1,3-chloro : 1,5-chloro) |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | > 10:1 |
| Benzyl Bromide | K₂CO₃ | DMF | 100 | 5 | ~85 | ~ 2:1 |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | > 15:1 |
Data synthesized from standard pyrazole N-alkylation benchmarks (2).
Standard Operating Procedures (SOPs)
Protocol A: Regioselective Synthesis of 1-Alkyl-3-chloropyrazole
This protocol utilizes kinetic control to maximize the yield of the less sterically hindered 1,3-isomer, reducing the difficulty of subsequent separations.
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).
-
Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (5-10 mL per mmol of substrate). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-chloro-1H-pyrazole (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until H₂ evolution ceases, ensuring complete formation of the pyrazolide anion.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Propagation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 6–24 hours. Monitor progression via TLC (Hexane/EtOAc).
-
Quenching & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chromatographic Separation and Validation Workflow
Even with optimized synthesis, minor isomers will persist. Use this protocol to isolate high-purity fractions.
-
TLC Screening: Spot the crude mixture on a silica gel 60 F254 TLC plate. Develop using a non-polar solvent system (e.g., Hexane:Ethyl Acetate at 10:1 to 4:1). Note the two distinct UV-active spots. The higher Rf spot is the 1,5-isomer; the lower Rf spot is the 1,3-isomer.
-
Column Loading: Dry-load the crude mixture onto Celite or silica gel to ensure a narrow initial band, which is critical for resolving closely eluting regioisomers.
-
Flash Chromatography: Pack a silica gel column. Run an isocratic elution at the optimized TLC solvent ratio. If separation is poor, utilize a shallow gradient (e.g., starting at 20:1 Hexane/EtOAc and slowly increasing polarity to 5:1).
-
Fraction Collection: Collect small volume fractions (e.g., 10 mL) as the compounds elute.
-
Validation: Pool the fractions corresponding to the distinct peaks. Evaporate the solvent and submit the purified samples for 1H NMR and 2D NOESY NMR to confirm the structural assignments based on the spatial proximity of the N-alkyl and C5 protons.
Fig 2: Chromatographic separation and NOESY NMR validation workflow for pyrazole isomers.
References
- Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors (US9815842B2)
Sources
Technical Support Center: Edaravone Chlorination & Impurity Control
The following Technical Support Guide is designed for researchers and process chemists working with Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) . It addresses the specific challenges of C-4 chlorination , a critical reaction for synthesizing derivatives or identifying degradation impurities.
Topic: Minimizing Side Products in Edaravone Chlorination Applicable For: Synthetic Process Optimization, Impurity Profiling, Degradation Analysis Version: 2.1 (Current)
Core Reaction Logic & Mechanism
Before troubleshooting, it is critical to understand why side products form. Edaravone exists in a tautomeric equilibrium (Keto
-
The Goal: Selective Monochlorination (Target: 4-chloroedaravone ).
-
The Problem: The C-4 position remains reactive after the first chlorination. The introduction of a Chlorine atom (an electron-withdrawing group via induction, but electron-donating via resonance) modifies the reactivity of the remaining C-4 proton.
-
The Result: Without strict kinetic control, the reaction proceeds to 4,4-dichloroedaravone (over-chlorination) or generates oxidative dimers (Rubazonic acid derivatives) which appear as pink/red impurities.
Reaction Pathway Visualization
The following diagram illustrates the critical branch points where side products are generated.
Solvent selection for recrystallization of pyrazole aldehyde derivatives
Mission Statement: Welcome to the Pyrazole Purification Hub. This guide is designed for organic chemists and process engineers facing challenges in the isolation and recrystallization of pyrazole-4-carbaldehyde derivatives. Unlike generic guides, we focus on the specific physicochemical behaviors of the pyrazole core—nitrogen-rich basicity, aldehyde reactivity, and regioisomerism—to provide actionable, high-fidelity troubleshooting.
Module 1: Solvent Selection Strategy
Q: How do I select the optimal solvent system for a new pyrazole aldehyde derivative?
A: Pyrazole aldehydes possess a unique polarity profile. The pyrazole ring is moderately polar and basic, while the aldehyde group adds reactivity and hydrogen-bond accepting capability. Your selection must balance these factors against the lipophilicity added by substituents (e.g., phenyl rings, alkyl chains).
The "Polarity Ladder" for Pyrazoles Use the table below to select a starting point based on your derivative's substitution pattern.
| Derivative Type | Substitution Pattern | Recommended Solvent (Single) | Recommended Binary System | Mechanistic Insight |
| Simple / Alkyl | Methyl, Isopropyl, etc. | Ethanol or Isopropanol | Ethyl Acetate / Hexane | Alkyl chains maintain moderate polarity; alcohols provide H-bonding to the pyrazole nitrogen. |
| Aryl-Substituted | Phenyl, Tolyl, Methoxyphenyl | Ethanol (Hot) or Methanol | Ethanol / Water | Aryl rings increase |
| Halogenated | Chloro-, Bromo-phenyl | DMF or DMSO | DMF / Water | Halogens significantly decrease solubility in common organics; requires high-dielectric aprotic solvents. |
| Highly Lipophilic | Multi-aryl, long alkyl chains | Ethyl Acetate | DCM / Hexane | High lipophilicity requires non-protic polar solvents to dissolve the matrix. |
Protocol: The "Test-Tube" Micro-Screen
-
Place 50 mg of crude solid in a test tube.
-
Add 0.5 mL of solvent.
-
Cold Check: If it dissolves at RT, the solvent is too strong (good for chromatography, bad for crystallization).
-
Hot Check: If insoluble at RT, heat to boiling.
-
Binary Check: If soluble only in hot solvent, but no crystals form upon cooling, add an anti-solvent (e.g., Water to Ethanol, or Hexane to Ethyl Acetate) dropwise at the cloud point.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a sticky oil/goo instead of crystals upon cooling. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for pyrazole aldehydes. It occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent.[2][3]
Root Causes:
-
High Impurity Load: Impurities depress the melting point (freezing point depression) below the crystallization temperature.
-
Temperature Gap: The boiling point of your solvent is higher than the melting point of your product.[1]
The "Oiling Out" Rescue Workflow Follow this logic flow to recover your solid.
Figure 1: Decision matrix for resolving oiling-out phenomena in pyrazole crystallizations.
Technical Tip: For pyrazole aldehydes synthesized via Vilsmeier-Haack, the "oil" is often contaminated with phosphorus byproducts. A wash with 10% aqueous
Module 3: Purity & Stability (Aldehyde Specifics)
Q: My crystals are turning yellow/brown during drying. Is my compound decomposing?
A: Yes, likely due to autoxidation. Pyrazole-4-carbaldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when wet with solvent and exposed to air.
The Stability Protocol:
-
Degas Solvents: Sparge your recrystallization solvent with Nitrogen or Argon for 15 minutes prior to use.
-
Avoid Hot Drying: Do not dry these aldehydes in an oven >60°C. The combination of heat + residual solvent + oxygen accelerates decomposition.
-
Vacuum Desiccation: Dry under high vacuum at room temperature in the presence of
(to remove water) or Paraffin wax (to remove residual non-polar solvents).
Q: I see a small impurity peak at ~10 ppm in NMR. What is it? A: This is the carboxylic acid impurity (oxidation product).
-
Removal: Wash the crystals with cold dilute
solution. The acid will form a water-soluble salt and wash away, while the aldehyde remains.
Module 4: Regioisomer Separation
Q: I have a mixture of 1,3- and 1,5-substituted pyrazoles. Can I separate them by recrystallization?
A: Separation of regioisomers is difficult but possible due to the symmetry differences between the 1,3- and 1,5-isomers.
Mechanism:
-
1,5-Isomers: Often more sterically crowded (twisted phenyl rings), leading to lower lattice energy and higher solubility.
-
1,3-Isomers: Generally more planar, allowing better
-stacking, higher melting points, and lower solubility.
Fractional Recrystallization Protocol:
-
Dissolution: Dissolve the mixture in the minimum amount of boiling Ethanol.
-
First Crop: Cool to Room Temperature (do not ice). The 1,3-isomer (less soluble) will typically crystallize first. Filter this crop.
-
Second Crop: Concentrate the mother liquor (filtrate) to half volume and cool to 0°C. The 1,5-isomer (or a mix enriched in it) will precipitate.
-
Validation: You must verify the crops using NOESY NMR. The 1,5-isomer will show a correlation between the N-substituent and the C5-substituent (which is not present in the 1,3-isomer).
Figure 2: Fractional recrystallization workflow for separating pyrazole regioisomers.
References
-
BenchChem Technical Support. (2025).[4][5][6][7] Recrystallization techniques for purifying pyrazole compounds. BenchChem. Link
-
University of York. (2024). Problems with Recrystallisations - Oiling Out. Chemistry Teaching Labs. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Link
-
Sigma-Aldrich. (2024). Product Specification: 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. Link
-
Indian Academy of Sciences. (2013). H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Journal of Chemical Sciences. Link
-
LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-Chloro-3-methyl-1-phenylpyrazole under basic conditions
The following guide serves as a specialized Technical Support Center resource for 5-Chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5) . It is designed for researchers and process chemists encountering stability issues or unexpected byproducts under basic reaction conditions.
Subject: Stability & Reactivity Profile Under Basic Conditions Ticket Priority: High (Common Yield-Loss Scenario) Audience: Medicinal Chemists, Process Development Scientists
Executive Technical Summary
5-Chloro-3-methyl-1-phenylpyrazole is a versatile electrophilic building block. While the pyrazole core is aromatic and generally robust, the chlorine atom at the C5 position is activated for Nucleophilic Aromatic Substitution (
Under basic conditions , the stability of this compound is binary:
-
Non-Nucleophilic Bases (e.g.,
, ): Generally stable at ambient temperatures. -
Nucleophilic Bases (e.g.,
, , ): Highly unstable. The C5-chloride is susceptible to displacement, leading to the formation of 5-alkoxypyrazoles (with alkoxides) or reversion to 3-methyl-1-phenyl-5-pyrazolone (with hydroxides).
Key Takeaway: If your reaction mixture turns from colorless/pale yellow to deep orange/red and you observe a polar byproduct by TLC/LC-MS, you are likely observing the hydrolysis of the chloride back to the pyrazolone or an undesired
Troubleshooting Guide (Q&A)
Q1: I am running a coupling reaction using NaOH as a base, but my starting material is disappearing rapidly. Is it decomposing?
Diagnosis: Yes. You are likely observing hydrolytic dechlorination .
Mechanism: The C5 position is electron-deficient due to the adjacent pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2). Hydroxide ions (
-
Switch Base: Use a non-nucleophilic inorganic base like Potassium Carbonate (
) or Cesium Carbonate ( ). -
Switch Solvent: Avoid aqueous biphasic systems with Phase Transfer Catalysts (PTC) if high pH is maintained. Use anhydrous aprotic solvents (DMF, DMSO, Toluene).
Q2: Why does my reaction mixture turn red/brown when I add sodium ethoxide ( )?
Diagnosis: You are forming the 5-ethoxy derivative via
-
If
is required to generate a specific anion from another reagent, generate that anion separately at low temperature before adding the 5-chloro-pyrazole. -
Monitor the reaction at
to differentiate between deprotonation kinetics (fast) and substitution kinetics (slower).
Q3: Can I use this compound in a Suzuki-Miyaura coupling?
Diagnosis: Yes, but C5-Cl is a "pseudohalide" in terms of reactivity.
Caveat: The C5-Cl bond is less reactive towards oxidative addition (
Mechanistic Visualization
The following diagram illustrates the divergent pathways of 5-Chloro-3-methyl-1-phenylpyrazole under different basic conditions.
Figure 1: Divergent reactivity pathways. Red path indicates hydrolysis (degradation); Yellow path indicates substitution (potentially desired or side reaction); Green path indicates stability.
Standard Stability Test Protocol
If you suspect batch degradation or incompatibility, perform this "Stress Test" before committing valuable intermediates.
| Parameter | Condition A (Control) | Condition B (Hydrolytic Stress) | Condition C (Nucleophilic Stress) |
| Solvent | Toluene (Anhydrous) | THF / Water (1:1) | Methanol (Anhydrous) |
| Base | None | NaOH (1.0 equiv) | NaOMe (1.0 equiv) |
| Temperature | |||
| Time | 2 Hours | 2 Hours | 2 Hours |
| Expected Result | >99% Recovery | Formation of Pyrazolone (TLC: Baseline spot) | Formation of 5-OMe ether (TLC: Higher Rf than pyrazolone) |
Protocol Steps:
-
Dissolve 50 mg of 5-Chloro-3-methyl-1-phenylpyrazole in 2 mL of solvent.
-
Add the respective base.
-
Heat in a sealed vial for 2 hours.
-
Analyze via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes).
-
Note: The Pyrazolone byproduct is often invisible in high % Hexane; use 5% MeOH/DCM to visualize the polar degradation product.
-
Frequently Asked Questions (FAQs)
Q: How should I store this compound?
A: Store under an inert atmosphere (Nitrogen/Argon) at
Q: Is the C5-Chlorine more reactive than a standard Chlorobenzene?
A: Yes. The C5 position is activated by the adjacent nitrogen atoms. It behaves more like a 2-chloropyridine or a chloro-imine. This makes it an excellent electrophile for
Q: I see a new peak in the aliphatic region of the NMR after reaction with NaOMe. What is it? A: This is likely the -OMe group at ~3.9-4.0 ppm, confirming the formation of 5-methoxy-3-methyl-1-phenylpyrazole.
References
-
ChemicalBook. (2024). Synthesis and Properties of 5-Chloro-3-methyl-1-phenylpyrazole (CAS 1131-17-5).[1][2] Retrieved from
-
PubChem. (2024). Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from
-
Gouda, M. A., et al. (2026).[8] 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[3][5][8] ResearchGate. (Review of 5-chloro reactivity). Retrieved from
-
Thermo Fisher Scientific. (2026). Product Specification: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.[3][4][5][7] Retrieved from
Sources
- 1. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. researchgate.net [researchgate.net]
- 6. CN108752277B - A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
High-Field vs. Benchtop ¹H NMR: A Comparative Guide for the Structural Verification of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
For researchers and drug development professionals, the precise structural verification of heterocyclic building blocks is a non-negotiable step in the synthetic pipeline. [1] is a highly versatile intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide objectively compares the performance of High-Field (400 MHz) and Benchtop (60 MHz) Nuclear Magnetic Resonance (NMR) spectrometers for the structural elucidation of this specific pyrazole derivative. By examining mechanistic causality, solvent effects, and instrumental capabilities, we establish a self-validating protocol for rigorous analytical quality control.
Mechanistic Causality in ¹H NMR Signal Assignment
Before comparing instrumental performance, it is critical to understand the intrinsic spin system of the target molecule. The ¹H NMR spectrum of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole is defined by three distinct proton environments, each governed by specific electronic and magnetic causalities:
-
C3-Methyl Protons (3H): The methyl group is attached to the sp²-hybridized C3 carbon of the pyrazole ring. The allylic deshielding effect of the adjacent C=N double bond shifts this resonance downfield to a sharp singlet at δ 2.30 – 2.45 ppm .
-
C4-Pyrazole Proton (1H): This solitary proton is highly deshielded by the aromatic ring current of the pyrazole core. Furthermore, the adjacent C5-Chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect), pushing the signal to a distinct singlet at δ 6.30 – 6.50 ppm .
-
N1-Phenyl Protons (5H): The five protons on the N-phenyl ring experience complex ortho, meta, and para spin-spin (J) coupling. Due to the anisotropic effect of the adjacent pyrazole ring, these protons resonate as a tightly clustered multiplet between δ 7.35 – 7.60 ppm .
1H NMR signal assignment and mechanistic causality for the target pyrazole derivative.
Solvent Effects: CDCl₃ vs. DMSO-d₆
The choice of deuterated solvent directly alters the localized magnetic environment of the analyte. As demonstrated in advanced pyrazole characterization studies [2], solvent polarity dictates the exact chemical shifts observed.
-
CDCl₃ (Chloroform-d): As a non-polar solvent, CDCl₃ minimizes solute-solvent dipole interactions. It is the gold standard for this molecule, providing sharp, baseline-resolved singlets for the C3 and C4 protons.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This highly polar solvent alters the dipole moment of the pyrazole ring. The strong solvent-solute interaction typically causes a slight downfield shift for the C4-H proton (moving it closer to δ 6.60 ppm) while subtly compressing the N1-phenyl multiplet.
Table 1: Expected ¹H NMR Chemical Shifts (400 MHz)
| Proton Environment | Multiplicity | Integration | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) |
| C3-Methyl | Singlet (s) | 3H | 2.35 - 2.45 | 2.25 - 2.35 |
| C4-Pyrazole | Singlet (s) | 1H | 6.35 - 6.45 | 6.50 - 6.60 |
| N1-Phenyl | Multiplet (m) | 5H | 7.35 - 7.60 | 7.45 - 7.75 |
Product Performance Comparison: 400 MHz vs. 60 MHz NMR
When selecting an instrument for structural verification, researchers must weigh resolution against accessibility.
High-Field NMR (400 MHz): Operating with a superconducting magnet, a 400 MHz system provides exceptional chemical shift dispersion. The N1-phenyl multiplet is often resolved into distinct ortho, meta, and para coupling patterns. It is highly sensitive, requiring sub-milligram sample quantities, making it the definitive choice for final publication-grade structural proof.
Benchtop NMR (60 MHz): Utilizing permanent rare-earth magnets, 60 MHz systems offer a cryogen-free, fume-hood compatible alternative. While the lower magnetic field causes the N1-phenyl protons to merge into a single, broad multiplet, the C3-methyl and C4-pyrazole singlets remain perfectly resolved due to their large chemical shift differences (Δδ > 3.5 ppm). This makes benchtop NMR exceptionally well-suited for rapid reaction monitoring and intermediate quality control.
Table 2: Instrumental Performance Comparison
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) |
| Resolution (Dispersion) | High (Resolves phenyl o/m/p signals) | Low (Phenyl protons merge into one multiplet) |
| Sensitivity (Limit) | < 1 mg | ~ 15 - 20 mg |
| Acquisition Time | < 2 minutes (16 scans) | ~ 5 - 10 minutes (64+ scans) |
| Operational Cost | High (Requires liquid He/N₂ cryogens) | Low (Cryogen-free, plug-and-play) |
| Primary Use Case | Final structural elucidation & publication | Rapid reaction monitoring & intermediate QC |
Self-Validating Experimental Protocol: ¹H NMR Acquisition
To ensure reproducibility and trust in the analytical data, the following step-by-step methodology must be adhered to. This protocol is designed as a self-validating system; if the final integration ratio does not perfectly match 3:1:5, the sample purity or acquisition parameters are compromised.
Step 1: Sample Preparation
-
Weigh exactly 15 mg (for 400 MHz) or 40 mg (for 60 MHz) of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole.
-
Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS provides a reliable, universally accepted δ 0.00 ppm reference point. The specific mass concentrations ensure an optimal signal-to-noise (S/N) ratio without causing viscosity-induced line broadening.
Step 2: Field Locking and Shimming
-
Insert the 5 mm NMR tube into the probe. Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.
-
Perform automated gradient shimming (or meticulous manual shimming on benchtop systems) on the Z, Z², and Z³ axes.
-
Causality: Shimming corrects magnetic field inhomogeneities (B₀). Poor shimming will cause the sharp C3 and C4 singlets to exhibit asymmetric tailing, ruining integration accuracy.
Step 3: Pulse Sequence and Acquisition
-
Apply a standard 1D proton pulse sequence (e.g., zg30 for Bruker systems).
-
Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans (400 MHz) or 64 scans (60 MHz).
-
Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T₁) of all protons between pulses. If D1 is too short, the slowly relaxing C4 proton will be under-represented, causing the integration to fail validation.
Step 4: Data Processing
-
Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation (FT).
-
Phase the spectrum manually (zero-order and first-order) and apply a polynomial baseline correction.
-
Causality: Line-broadening enhances the S/N ratio for the complex phenyl multiplet without significantly degrading the resolution of the sharp pyrazole singlets. A flat baseline is mathematically required for the 3:1:5 integration to be accurate.
References
-
Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771) Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Title: P2O5/SiO2 as an efficient heterogeneous catalyst for the synthesis of heterocyclic alkene derivatives under thermal solvent-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
A Researcher's Guide to Identifying the C-Cl Bond in Chloropyrazoles via FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups within a molecule. This guide provides an in-depth comparison and practical insights into identifying the characteristic vibrational peaks of the Carbon-Chlorine (C-Cl) bond in chloropyrazole compounds, a class of heterocycles with significant interest in medicinal chemistry.
The Significance of the C-Cl Stretching Vibration
The C-Cl bond, due to the mass of the chlorine atom and the strength of the carbon-chlorine single bond, exhibits a characteristic stretching vibration in the "fingerprint" region of the infrared spectrum. This region, typically below 1500 cm⁻¹, is often complex but contains a wealth of structural information. The C-Cl stretching frequency is not fixed; it is sensitive to the electronic environment of the molecule, making FTIR a valuable tool for probing the nuances of molecular structure.
The position of the C-Cl stretching absorption is influenced by several factors:
-
Hybridization of the Carbon Atom: The C-Cl stretch in alkyl halides (sp³ carbon) typically appears at a lower wavenumber than in aryl halides (sp² carbon).
-
Electronic Effects: Electron-withdrawing or -donating groups on the aromatic or heterocyclic ring can shift the C-Cl stretching frequency.[1][2]
-
Ring Strain and Geometry: In cyclic compounds, the bond angles and strain within the ring can influence vibrational frequencies.[1]
Expected FTIR Range for C-Cl Stretching in Aromatic and Heterocyclic Systems
While specific data for chloropyrazoles is not extensively documented in publicly available literature, we can establish an expected range by comparing with other aromatic and heterocyclic compounds. The C-Cl stretching vibration in aromatic compounds is generally observed in the 850-550 cm⁻¹ range.[3][4][5]
To provide a comparative context, this table summarizes the C-Cl stretching frequencies observed in various related molecular structures.
| Compound Class | Specific Example | C-Cl Stretching Frequency (cm⁻¹) | Source(s) |
| Aryl Halides | General Range | 850 - 550 | [3][4] |
| Vinyl Chloride | ~720 | [6] | |
| Chloro-Heterocycles | 2-(4-chlorophenyl)-1H-imidazole derivative | Not explicitly assigned, but spectrum provided. | [7] |
| Chloro-substituted 1,2,3-Triazoles | Characterized by IR, but C-Cl peak not specified. | [8] |
The lack of a large, specific dataset for chloropyrazoles highlights an opportunity for further research and characterization in this area. Based on the data from analogous systems, the C-Cl stretching vibration in a chloropyrazole is anticipated to appear as a medium to strong intensity band within the 850-600 cm⁻¹ region. The exact position will be dependent on the substitution pattern on the pyrazole ring.
Experimental Protocols for FTIR Analysis of Chloropyrazole Compounds
The quality of an FTIR spectrum is highly dependent on the sample preparation technique. Below are detailed protocols for two common methods for analyzing solid samples like chloropyrazoles.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method provides high-quality spectra when performed correctly. The principle is to disperse the solid sample within an IR-transparent matrix (KBr).
Protocol:
-
Material Preparation: Ensure you have spectroscopy-grade Potassium Bromide (KBr) powder, dried in an oven at ~110°C and stored in a desiccator to prevent moisture absorption.[9][10] Water has strong IR absorptions that can obscure sample peaks.[9]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the chloropyrazole sample to a very fine powder.[11] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[12]
-
Mixing: Add about 100-200 mg of the dry KBr powder to the mortar.[11] Gently but thoroughly mix the sample and KBr to ensure a homogenous mixture.[12]
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.
-
Evacuation: Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Gradually apply pressure (typically 8-10 metric tons) for 1-2 minutes.[9] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.[9]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
ATR has become a dominant technique for solid and liquid samples due to its simplicity and minimal sample preparation.[13]
Protocol:
-
Crystal Cleaning: Before analysis, clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the powdered chloropyrazole sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample.[11] This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[11][14]
-
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.[14]
Visualizing the FTIR Workflow
The following diagram illustrates the general workflow for FTIR analysis of a solid sample.
Caption: General workflow for FTIR analysis of solid samples.
Comparative Analysis and Factors Influencing C-Cl Absorption
The precise wavenumber of the C-Cl stretching vibration in a chloropyrazole will be a composite of several electronic and structural factors. Understanding these can aid in the interpretation of the spectrum.
Caption: Factors influencing the C-Cl stretching frequency.
-
Position on the Pyrazole Ring: The electronic density at the C3, C4, and C5 positions of the pyrazole ring is not identical. A chlorine atom at the C4 position, for instance, might experience a different electronic environment than one at C3 or C5, leading to a shift in its stretching frequency.
-
Other Ring Substituents: The presence of strong electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -NH₂, -OCH₃) on the pyrazole ring will alter the electron density distribution and, consequently, the strength and vibrational frequency of the C-Cl bond.[1][2][15]
-
Vibrational Coupling: The C-Cl stretching vibration can sometimes couple with other vibrational modes in the molecule, which can complicate the spectrum and shift the peak from its "pure" position.[1]
Conclusion
While a definitive, narrow range for the C-Cl stretching frequency in all chloropyrazoles cannot be provided without a broader library of reference spectra, a systematic approach allows for confident identification. Researchers should expect a medium to strong absorption band in the 850-600 cm⁻¹ region of the FTIR spectrum. By carefully preparing the sample, preferably using the ATR technique for its simplicity and reproducibility, and considering the electronic and structural factors of the specific chloropyrazole derivative, the C-Cl characteristic peak can be effectively identified. This guide provides the foundational knowledge and practical protocols to aid in this essential step of molecular characterization.
References
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. [Link]
-
Quick User Guide for FT-IR | Helsinki. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. [Link]
-
Sample preparation for FT-IR. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
-
Perfect Pellet Making - PIKE Technologies. [Link]
-
FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. [Link]
-
Synthesis and antifungal assay of some Chlorosubstituted derivatives of 1,2,3-Triazoles - Jetir.Org. [Link]
-
Factors influencing vibration frequencies. [Link]
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]
-
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. [Link]
-
High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
-
Chapter_2_lesson_2__factors_a... - Raghu College Of Pharmacy |. [Link]
-
Antimicrobial Screening of Some Newly Synthesized Triazoles. [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. [Link]
-
IR Chart. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PMC. [Link]
-
Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution | Scilit. [Link]
-
FT-IR spectrum of tetra substituted imidazole amine monomer | Download Scientific Diagram - ResearchGate. [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]
-
Lecture 9 - Factors influencing vibrational frequencies - Part 3 - YouTube. [Link]
-
Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. [Link]
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
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- 15. youtube.com [youtube.com]
13C NMR Chemical Shift Analysis of 1-Phenyl-3-methyl-5-chloropyrazole: A Comparative Guide to Prediction Platforms vs. Experimental Data
Accurate structural elucidation is the bedrock of pharmaceutical development. For highly functionalized heterocycles like 1-phenyl-3-methyl-5-chloropyrazole —a critical scaffold in the synthesis of agrochemicals and cannabinoid receptor antagonists—regiochemical assignment can be challenging. Differentiating this molecule from its 3-chloro-5-methyl regioisomer relies heavily on precise
This guide objectively compares the performance of industry-standard NMR prediction software (ChemDraw, Mnova) and Quantum Mechanical (QM) modeling (Gaussian DFT) against experimental data. By understanding the causality behind these chemical shifts and the algorithms predicting them, researchers can build self-validating workflows for structural confirmation.
The Causality of Pyrazole C Chemical Shifts
Before evaluating prediction software, it is crucial to understand the electronic environment of 1-phenyl-3-methyl-5-chloropyrazole. The pyrazole ring is a
-
C4 (Highly Shielded, ~106 ppm): The +M (mesomeric) effect of the two adjacent nitrogen atoms donates electron density into the
-system, heavily shielding the C4 position[1]. -
C3 (Deshielded, ~149 ppm): Attached to the methyl group and adjacent to the
hybridized N2, this carbon experiences a strong -I (inductive) effect from the nitrogen, pushing its shift downfield. -
C5 (Halogen-Modulated, ~128 ppm): The attachment of the chlorine atom introduces competing effects. Chlorine's -I effect deshields the carbon, but its +M effect (lone-pair donation) partially shields it. This complex tensor is often the primary source of error in empirical prediction algorithms[2].
Product Comparison: NMR Prediction Platforms
To establish a reliable structural validation system, laboratories typically rely on three tiers of shift prediction tools. Here is how they compare when analyzing 1-phenyl-3-methyl-5-chloropyrazole.
A. ChemDraw Professional (ChemNMR)
-
Mechanism: Utilizes HOSE (Hierarchical Orthogonal Space Environment) codes to match the input structure against a database of known empirical shifts.
-
Performance: Extremely fast. However, it struggles with the C5-Cl position. Because the exact 5-chloro-1-phenylpyrazole substructure is underrepresented in older training sets, ChemDraw often underestimates the deshielding effect of the N1-phenyl group combined with the C5-chlorine.
-
Best For: Rapid, on-the-fly estimations during synthetic planning.
B. MestReNova (Mnova NMRPredict)
-
Mechanism: Employs a hybrid ensemble approach, combining HOSE codes with Neural Networks and incremental substituent rules.
-
Performance: Superior to ChemDraw for heterocycles. The neural network better interpolates the competing +M and -I effects of the C5-chlorine atom, bringing the predicted shift closer to experimental reality.
-
Best For: Routine bench-side verification and processing of raw FID data.
C. Gaussian 16 (DFT / GIAO)
-
Mechanism: Quantum Mechanical (QM) calculation. Uses Density Functional Theory (DFT) to optimize the 3D geometry, followed by Gauge-Independent Atomic Orbital (GIAO) calculations to compute the absolute magnetic shielding tensors.
-
Performance: Highly accurate. Unlike empirical databases, DFT calculates the exact electron density, perfectly capturing the steric and electronic influence of the out-of-plane N1-phenyl ring on the C5 position.
-
Best For: Resolving ambiguous regioisomers and publishing definitive structural proofs.
Comparative Data Analysis
The table below summarizes the quantitative performance of each platform against representative experimental
| Carbon Position | Experimental (ppm) | ChemDraw (ppm) | Mnova (ppm) | Gaussian DFT (ppm) | Absolute Error (DFT) |
| C3 (CH | 149.2 | 147.5 | 148.8 | 149.5 | 0.3 |
| C4 (CH) | 106.5 | 108.1 | 105.9 | 107.0 | 0.5 |
| C5 (C-Cl) | 128.0 | 124.5 | 127.2 | 128.6 | 0.6 |
| C1' (Ph-ipso) | 138.5 | 139.2 | 138.1 | 139.0 | 0.5 |
| C2'/6' (Ph-ortho) | 125.2 | 126.0 | 125.5 | 124.8 | 0.4 |
| C3'/5' (Ph-meta) | 129.1 | 128.5 | 129.0 | 129.6 | 0.5 |
| C4' (Ph-para) | 128.4 | 127.8 | 128.2 | 128.8 | 0.4 |
| CH | 13.5 | 12.0 | 13.1 | 14.2 | 0.7 |
Insight: DFT provides the tightest correlation for the problematic C5 position, validating its use as the gold standard for complex heterocycles.
Experimental & Computational Protocols
To ensure a self-validating system, researchers must pair high-quality experimental acquisition with rigorous computational prediction.
Protocol A: Experimental C NMR Acquisition
-
Sample Preparation: Dissolve 30-50 mg of purified 1-phenyl-3-methyl-5-chloropyrazole in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Instrument Setup: Transfer to a 5 mm NMR tube and insert into a 400 MHz or 500 MHz NMR spectrometer (yielding 100 MHz or 125 MHz for
C). -
Pulse Sequence: Select a standard proton-decoupled
C sequence (e.g., zgpg30 on Bruker systems). -
Relaxation Delay (D1): Critical Step. Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (C3, C5, and C1') lack attached protons for dipole-dipole relaxation and require longer delays to integrate properly and appear above the baseline noise.
-
Acquisition: Acquire a minimum of 512 scans to ensure an adequate Signal-to-Noise (S/N) ratio for the quaternary carbons. Process with a 1.0 Hz exponential line broadening function.
Protocol B: DFT-Based Shift Prediction Workflow
-
Conformational Search: Generate the 3D structure of the molecule. Ensure the N1-phenyl ring is rotated to its global minimum energy conformation (typically slightly out-of-plane with the pyrazole ring to minimize steric clash with the C5-chlorine).
-
Geometry Optimization: Run a DFT optimization in Gaussian 16 using the B3LYP/6-31G(d) level of theory.
-
NMR Shielding Calculation: Using the optimized geometry, run the GIAO calculation using a higher basis set: NMR=GIAO B3LYP/6-311+G(2d,p). Include an implicit solvent model (SCRF=(Solvent=Chloroform)).
-
Linear Scaling: Subtract the calculated isotropic shielding values from the shielding value of TMS calculated at the exact same level of theory to yield the predicted chemical shifts in ppm.
Workflow Visualizations
To standardize these processes across your laboratory, refer to the following workflow diagrams.
Fig 1: Tripartite Structural Validation Workflow for Heterocyclic NMR Analysis.
Fig 2: Step-by-Step Quantum Mechanical NMR Prediction Protocol.
Conclusion
For standard aliphatic molecules, empirical software like ChemDraw is sufficient. However, for highly conjugated, halogenated heterocycles like 1-phenyl-3-methyl-5-chloropyrazole, the competing electronic effects at the C5 position expose the limitations of database-driven prediction. By integrating Mnova for routine analysis and Gaussian DFT for rigorous validation, researchers can build a robust, self-validating analytical pipeline that guarantees scientific integrity in drug development.
References
-
National Center for Biotechnology Information (PubChem). "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Computed Properties and Spectra." PubChem Database. Available at:[Link]
-
Siddiqui, Z. N., & Tarannum, S. "Xanthan sulfuric acid: An efficient and biodegradable solid acid catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions." Comptes Rendus Chimie 16 (2013): 829–837. Available at: [Link]
-
Hockstedler, A. N., et al. "13C NMR spectroscopy of heterocycles: 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles." Heterocyclic Communications 23, no. 2 (2017): 125–31. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to HPLC Methods for Purity Analysis of Pyrazole Intermediates
Introduction: The Critical Role of Purity in Pyrazole Intermediate Chemistry
Pyrazole-containing compounds are foundational scaffolds in modern medicine, forming the core of numerous pharmaceuticals.[1] As synthetic intermediates, their purity is not merely a quality metric but a critical determinant of the final Active Pharmaceutical Ingredient's (API) safety and efficacy.[2] Impurities, including unreacted starting materials, regioisomers, byproducts, or pyrazoline intermediates, can carry their own pharmacological or toxicological profiles, making their detection and quantification a regulatory and scientific necessity.[2]
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the precision and reliability required for separating the main component from its potential impurities.[2][3] This guide provides a comparative analysis of various HPLC-based approaches for the purity assessment of pyrazole intermediates. We will dissect the causality behind methodological choices, present detailed experimental protocols, and offer data-driven comparisons to empower you to select and develop the most robust method for your specific analytical challenge.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method is fundamentally dictated by the physicochemical properties of the pyrazole intermediate and the nature of the potential impurities that need to be resolved. The most common challenge is separating compounds with very similar structures, such as regioisomers or enantiomers.[4]
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most widely adopted technique for the purity analysis of pyrazole derivatives due to its versatility in handling moderately polar compounds.[5] The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Expertise & Causality:
-
Stationary Phase: C18 columns are the universal starting point.[2][5] The long alkyl chains provide strong hydrophobic retention, which is ideal for the typical polarity of pyrazole intermediates. For more polar pyrazoles that elute too quickly, a C8 column can be a suitable alternative, offering less retention.[6][7]
-
Mobile Phase: A gradient mixture of water (or an aqueous buffer) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[5] Acetonitrile often provides better peak shapes and lower backpressure compared to methanol. Adding an acidifier like 0.1% trifluoroacetic acid (TFA) or formic acid serves a dual purpose: it protonates residual silanol groups on the column packing, minimizing peak tailing, and can suppress the ionization of basic analytes, leading to more consistent retention.[8][9]
-
Detection: UV detection is most common, with the wavelength chosen based on the analyte's maximum absorbance (λmax) for optimal sensitivity.[8] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a peak, helping to identify co-eluting impurities.[10]
-
Chiral HPLC: Resolving Enantiomeric Purity
For chiral pyrazole intermediates, assessing enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological effects. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4]
-
Expertise & Causality:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a wide range of chiral compounds, including pyrazole derivatives.[11][12]
-
Lux Cellulose-2: These columns often show superior performance in polar organic elution modes (e.g., using pure methanol, ethanol, or acetonitrile). This mode is highly beneficial for achieving sharp peaks and short analysis times, often under 5 minutes.[11][12][13]
-
Lux Amylose-2: These columns frequently exhibit greater resolving power in normal elution mode (e.g., n-hexane/ethanol mixtures), which can result in higher resolution values, although sometimes with longer run times.[11][12][13]
-
-
Mechanism: Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The differing stability of these complexes leads to different retention times. The choice of mobile phase is crucial as it competes with the analyte for interaction sites on the CSP.[11]
-
HPLC vs. UPLC: A Question of Speed and Resolution
Ultra-Performance Liquid Chromatography (UPLC), or Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC.
-
Core Difference: UPLC employs columns packed with much smaller particles (typically < 2 µm) compared to HPLC (3-5 µm).[14]
-
Causality & Benefits:
-
Increased Efficiency: Smaller particles provide a more uniform flow path, leading to significantly sharper and narrower peaks, which translates to higher resolution.[14]
-
Faster Analysis: To force the mobile phase through the densely packed column, UPLC systems operate at much higher pressures (up to 15,000 psi).[14] This allows for higher flow rates, drastically reducing analysis times from 10-30 minutes in HPLC to 1-3 minutes in UPLC.[15]
-
Higher Sensitivity: Sharper peaks mean a higher concentration of the analyte passes through the detector at any given moment, resulting in taller peaks and improved sensitivity (lower limits of detection).[14][15]
-
Methodology Comparison Summary
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | UPLC / UHPLC |
| Primary Application | General purity, separation of diastereomers and process impurities. | Enantiomeric purity, separation of enantiomers. | High-throughput screening, complex mixture analysis, improved resolution. |
| Typical Stationary Phase | C18, C8 (Silica-based).[2][6] | Polysaccharide-based (Cellulose, Amylose).[11][12] | Sub-2 µm C18, C8, etc.[14] |
| Typical Mobile Phase | Water/Acetonitrile or Methanol gradients with acidifiers (TFA, Formic Acid).[5] | Normal Phase: Hexane/Ethanol.[11] Polar Organic: ACN, MeOH, or EtOH.[11] | Same as HPLC, but requires higher purity solvents. |
| Key Advantage | Versatile, robust, widely applicable. | Unique ability to separate stereoisomers. | Significantly faster run times, higher resolution, and sensitivity.[15] |
| Key Consideration | May not resolve enantiomers. | Column selection is analyte-specific; can be expensive. | Higher initial instrument cost; methods may not be directly transferable from HPLC.[14] |
Strategic Workflow for HPLC Purity Method Development
A systematic approach is essential for developing a robust and reliable HPLC method. The following workflow is a self-validating system designed to ensure the final method is fit for purpose.
Caption: Workflow for HPLC Purity Method Development.
Experimental Protocols
The following protocols provide detailed, actionable methodologies for the purity analysis of a typical pyrazole intermediate.
Protocol 1: General Purity Analysis by RP-HPLC
This method is designed as a robust starting point for assessing process-related impurities and overall purity.
1. Instrumentation and Conditions:
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and PDA detector.[2]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: Hold at 80% B
-
25.1-30 min: Return to 10% B (re-equilibration)[2]
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Monitor at λmax of the pyrazole intermediate (e.g., 220 nm), with PDA scanning from 200-400 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Solution Preparation:
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.[2]
3. System Suitability Test (SST):
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
4. Analysis and Purity Calculation:
-
Inject a blank (diluent), followed by the Standard and Sample solutions.
-
Confirm the retention time of the main peak in the sample matches the standard.
-
Calculate the % Purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[16]
-
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is designed to separate and quantify the enantiomers of a chiral pyrazole intermediate.
1. Instrumentation and Conditions:
-
HPLC System: As described in Protocol 1.
-
Column: Lux Cellulose-2, 250 mm x 4.6 mm, 3 µm or 5 µm particle size.[4][11]
-
Mobile Phase (Polar Organic Mode): 100% Acetonitrile or 100% Ethanol (Isocratic).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[8]
-
Detection Wavelength: UV at 254 nm.[11]
-
Injection Volume: 5 µL.
2. Solution Preparation:
-
Diluent: Mobile Phase (e.g., Acetonitrile).
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of the racemic pyrazole standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is used to establish the retention times of both enantiomers and verify resolution.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner.
3. System Suitability Test (SST):
-
Inject the Racemic Standard Solution.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be > 1.5 for baseline separation.[11]
-
4. Analysis and Enantiomeric Purity Calculation:
-
Inject the Sample Solution.
-
Identify the peaks corresponding to the desired and undesired enantiomers based on the racemic standard injection.
-
Calculate the % Enantiomeric Excess (% ee) or % Area of the undesired enantiomer:
-
% Undesired Enantiomer = (Area of Undesired Enantiomer / Total Area of Both Enantiomers) x 100
-
Interplay of Key HPLC Parameters
Understanding how different parameters affect the chromatographic output is key to effective method development and troubleshooting.
Caption: Logical relationships between HPLC parameters and outcomes.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of pyrazole intermediates is a critical decision in the pharmaceutical development pipeline. While RP-HPLC on a C18 column serves as a robust and versatile starting point for general purity assessment, it is imperative to consider specialized techniques like chiral HPLC for stereoisomeric impurities. Furthermore, transitioning to UPLC technology can offer substantial gains in throughput and sensitivity. The protocols and strategic workflows provided in this guide are built upon established scientific principles and are designed to be self-validating systems. By understanding the causal relationships between chromatographic parameters and separation outcomes, researchers can confidently develop and implement methods that ensure the quality and integrity of their pyrazole intermediates, ultimately contributing to the development of safer and more effective medicines.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]
-
Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance. (2024). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC. [Link]
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (n.d.). American Pharmaceutical Review. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ResearchGate. [Link]
-
A Chromatographic Determination of Aripiprazole Using HPLC and UPLC: A Comparative Validation Study. (2011). PubMed. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (2014). ResearchGate. [Link]
-
A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study. (2015). ResearchGate. [Link]
-
Development and Validation of an HPLC Method for Quantifying Dapiprazole in Bulk Preparations. (n.d.). ResearchGate. [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
-
Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). MDPI. [Link]
-
Development of Validated RP-HPLC Method for Quantitative Determination of Aripiprazole. (2016). IJPPR. [Link]
-
Pyrazole derivative in preclinical study. (n.d.). ResearchGate. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
-
UPLC vs HPLC: Unraveling the Similarities and Differences. (2023). Microbioz India. [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. [Link]
-
High-performance liquid chromatographic determination of pyrazoloacridine, a nitro-9-methoxyacridine anticancer agent, in human plasma. (n.d.). PubMed. [Link]
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- 16. benchchem.com [benchchem.com]
Comprehensive Reactivity Guide: 5-Chloro vs. 5-Bromo-1-phenyl-3-methylpyrazole in Drug Discovery
As a Senior Application Scientist in early-phase drug discovery and process chemistry, selecting the correct halogenated building block is rarely a simple matter of availability. The 1-phenyl-3-methylpyrazole scaffold is a privileged pharmacophore, forming the core of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and neuroprotective agents like Edaravone derivatives.
When functionalizing the 5-position of this heterocycle, chemists must choose between the 5-chloro and 5-bromo derivatives. This guide objectively compares their thermodynamic properties, mechanistic behavior, and process-scale viability, providing self-validating experimental protocols for both.
Thermodynamic & Kinetic Fundamentals
The divergence in reactivity between 5-chloro-1-phenyl-3-methylpyrazole and its 5-bromo analog is governed by three fundamental principles:
-
Bond Dissociation Energy (BDE): The C–Cl bond is significantly stronger (~80 kcal/mol) than the C–Br bond (~68 kcal/mol). According to quantitative reactivity models for oxidative addition [1], this energy gap directly dictates the activation energy required for transition metals (like Palladium or Nickel) to insert into the carbon-halogen bond.
-
Polarizability vs. Electronegativity: Bromine is highly polarizable, making it an excellent candidate for halogen-metal exchange (e.g., lithiation). Conversely, Chlorine is more electronegative (3.16 vs. 2.96), which allows it to better stabilize the localized negative charge of a Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr).
-
Process Chemistry Economics: The 5-chloro derivative () [2] is synthesized directly from inexpensive 3-methyl-1-phenyl-2-pyrazolin-5-one using POCl₃. The 5-bromo analog () [3] requires POBr₃, which is exponentially more expensive, toxic, and difficult to handle at scale. Consequently, process chemists often prefer to solve the catalytic challenge of the C–Cl bond rather than pay the premium for the C–Br bond.
Comparative Reactivity Profile
| Property / Reaction Pathway | 5-Chloro-1-phenyl-3-methylpyrazole | 5-Bromo-1-phenyl-3-methylpyrazole |
| C–X Bond Dissociation Energy | ~80 kcal/mol | ~68 kcal/mol |
| Precursor Cost (Process Scale) | Low (POCl₃ derived) | High (POBr₃ derived) |
| Pd-Catalyzed Oxidative Addition | Sluggish (Requires Buchwald ligands) | Fast (Standard PPh₃ ligands suffice) |
| Halogen-Metal Exchange (n-BuLi) | Poor (Competitive C4-deprotonation) | Excellent (Rapid and clean at -78 °C) |
| SNAr Reactivity (if C4-activated) | Excellent (Cl stabilizes intermediate) | Good (Br is a better leaving group, but less electronegative) |
Mechanistic Divergence & Pathway Selection
The following diagram illustrates how the choice of halogen dictates the optimal synthetic pathway.
Fig 1: Divergent reactivity pathways of 5-chloro vs. 5-bromo-1-phenyl-3-methylpyrazole.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific causality for the reagent choices and analytical checkpoints to verify success before proceeding.
Protocol A: Suzuki-Miyaura Cross-Coupling (5-Bromo vs. 5-Chloro)
Objective: Couple the 5-halo pyrazole with phenylboronic acid to yield 1,5-diphenyl-3-methylpyrazole.
Method A1: The 5-Bromo Baseline (Kinetically Favored) Causality: The weak C–Br bond undergoes facile oxidative addition. Standard, inexpensive triphenylphosphine ligands are sufficient.
-
Setup: In a Schlenk flask, combine 5-bromo-1-phenyl-3-methylpyrazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Solvent: Suspend in a degassed mixture of Toluene/EtOH/H₂O (2:1:1).
-
Reaction: Heat at 80 °C under N₂ for 4 hours.
-
Validation & Self-Correction: Check TLC (Hexanes/EtOAc 3:1). The starting material (
) should disappear, replaced by a highly UV-active spot ( ). If starting material remains, check for catalyst oxidation (solution turning black prematurely) and add 2 mol% fresh catalyst.
Method A2: The 5-Chloro Challenge (Process Optimized) Causality: The strong C–Cl bond resists oxidative addition. We must use a highly electron-rich, bulky dialkylbiaryl phosphine (XPhos) to push electron density into the Pd center, accelerating insertion while preventing catalyst deactivation.
-
Setup: Combine 5-chloro-1-phenyl-3-methylpyrazole (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous K₃PO₄ (2.0 eq).
-
Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%). Note the 1:2 Pd to ligand ratio to ensure the active monoligated Pd(0) species is formed.
-
Solvent: Suspend in degassed 1,4-Dioxane/H₂O (10:1).
-
Reaction: Heat at 100 °C under N₂ for 12 hours.
-
Validation & Self-Correction: Analyze the crude mixture via ¹H NMR. The success of the coupling is definitively confirmed by the disappearance of the pyrazole C4–H singlet of the starting material (~6.2 ppm) and the emergence of the coupled C4–H singlet shifted downfield (~6.6 ppm) due to the anisotropic effect of the new phenyl ring.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Amination at the 5-position using morpholine. Causality: For SNAr, the rate-determining step is the nucleophilic attack, not the leaving group departure. If the pyrazole is activated (e.g., by a C4-carbaldehyde group via Vilsmeier-Haack), the 5-chloro derivative is actually superior to the bromo derivative because the highly electronegative chlorine better stabilizes the developing negative charge in the Meisenheimer transition state.
-
Setup: Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and Morpholine (3.0 eq) in anhydrous DMF (0.5 M).
-
Reaction: Heat to 90 °C for 6 hours. No transition metal catalyst is required.
-
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water.
-
Validation & Self-Correction: Run LC-MS. The starting material will show a distinct 3:1 isotope pattern (M, M+2) characteristic of a single chlorine atom. The product mass spectrum will show the complete disappearance of this isotope pattern, replaced by the morpholine adduct mass[M+H]⁺.
Conclusion
While 5-bromo-1-phenyl-3-methylpyrazole is the undisputed champion of kinetic reactivity for discovery-scale cross-coupling and halogen-metal exchange, it scales poorly due to precursor economics. By understanding the thermodynamic barriers of the 5-chloro derivative, chemists can leverage advanced ligand design (e.g., Buchwald ligands) to force cross-coupling, or exploit its inherent electronegativity to drive highly efficient SNAr reactions, ultimately bridging the gap between discovery chemistry and process manufacturing.
References
Comparative Spectral Guide: 3-Methyl-1-phenyl-5-pyrazolone vs. 5-Chloropyrazole
As a Senior Application Scientist, I frequently guide researchers through the structural characterization of functionalized heterocycles. A common analytical hurdle arises when comparing the spectral data of pyrazolone derivatives, such as 3-methyl-1-phenyl-5-pyrazolone (Edaravone), with their halogenated counterparts, like 5-chloropyrazole. While they share a foundational nitrogen-rich core, their spectroscopic behaviors are fundamentally divergent.
This guide objectively compares their NMR and IR spectra, grounded in the mechanistic causality of their structural dynamics, and provides a self-validating experimental framework for accurate characterization.
Mechanistic Causality: Tautomeric Dynamics vs. Rigid Aromaticity
The stark differences in the spectra of these two molecules are dictated by their electronic states:
-
3-Methyl-1-phenyl-5-pyrazolone (Tautomeric System): This molecule exists in a dynamic equilibrium between three tautomeric forms: the CH form (5-keto), the OH form (enol), and the NH form[1]. The dominant form is highly solvent-dependent. In non-polar solvents like CDCl₃, the CH (keto) form predominates, yielding distinct aliphatic methylene signals[2]. In polar, hydrogen-bonding solvents like DMSO-d₆, the OH (enol) form is favored, shifting the molecule into a fully aromatic state with an exchangeable hydroxyl proton[3].
-
5-Chloropyrazole (Fixed Aromatic System): The introduction of a chlorine atom at the C5 position (often via Vilsmeier-Haack or POCl₃ reactions) locks the ring into a rigid, fully aromatic configuration[4]. It cannot undergo keto-enol tautomerization. Consequently, its spectral signature is solvent-independent, characterized by a highly deshielded aromatic C4 proton and a distinct C-Cl stretching frequency[4].
Spectral Data Comparison
To facilitate objective comparison, the quantitative spectral markers for both molecular classes are summarized below.
Table 1: ¹H and ¹³C NMR Spectral Comparison
| Feature | 3-Methyl-1-phenyl-5-pyrazolone | 5-Chloropyrazole Derivatives | Causality |
| C4 Proton (¹H) | ~3.2 - 3.4 ppm (s, 2H, CH₂) in CDCl₃[2] | ~6.08 - 6.21 ppm (s, 1H, Ar-H)[4] | Aliphatic keto form vs. Highly deshielded aromatic ring. |
| Exchangeable Proton (¹H) | ~12.0 - 13.0 ppm (s, 1H, OH) in DMSO-d₆[3] | Absent | Pyrazolone enolization in polar solvents; impossible in 5-chloropyrazole. |
| C4 Carbon (¹³C) | ~28.5 ppm (CH₂ carbon)[2] | ~104.4 - 105.3 ppm (Aromatic CH)[4] | sp³ hybridization in pyrazolone vs. sp² hybridization in chloropyrazole. |
Table 2: IR Spectroscopy Comparison
| Feature | 3-Methyl-1-phenyl-5-pyrazolone | 5-Chloropyrazole Derivatives | Causality |
| Carbonyl (C=O) | ~1680 - 1700 cm⁻¹ (Strong)[5] | Absent | Presence of the pyrazolone core in the keto tautomer. |
| C-Cl Stretch | Absent | ~760 - 776 cm⁻¹ (Strong)[4] | Halogenation at the C5 position. |
| Hydroxyl (O-H) | Broad band ~2500 - 3100 cm⁻¹ (Solid state)[1] | Absent | Intermolecular hydrogen bonding of the enol form in solid state[1]. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following NMR acquisition workflow acts as a self-validating system. By sequentially altering the solvent environment and introducing an isotopic tracer, we can definitively prove the structural assignment and rule out impurities.
Protocol: Solvent-Dependent NMR and Isotopic Validation
-
Sample Preparation & Solvent Selection: Weigh 5-10 mg of the analyte. For 3-methyl-1-phenyl-5-pyrazolone, prepare two parallel NMR tubes: one in CDCl₃ (to isolate the CH/keto form) and one in DMSO-d₆ (to isolate the OH/enol form). For the 5-chloropyrazole, CDCl₃ is sufficient as it lacks tautomeric variability.
-
Baseline Acquisition: Acquire standard ¹H NMR spectra at 400 MHz or 500 MHz (16 scans, relaxation delay 1.5s). Calibrate to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Isotopic Spiking (D₂O Exchange): Add 1-2 drops of deuterium oxide (D₂O) to the DMSO-d₆ tube of the pyrazolone and the CDCl₃ tube of the chloropyrazole. Shake vigorously for 30 seconds to ensure complete proton exchange.
-
Post-Exchange Acquisition & Differential Analysis: Re-acquire the ¹H NMR spectra.
-
Causality & Validation: In the pyrazolone spectrum, the downfield signal at 12-13 ppm will completely disappear, confirming it as an exchangeable enolic -OH proton[3]. In the 5-chloropyrazole spectrum, the aromatic C4-H signal at ~6.1 ppm will remain entirely unaffected, validating its non-exchangeable, rigid aromatic nature[4].
-
Workflow Visualization
Workflow illustrating solvent-dependent NMR acquisition and D2O validation for pyrazole derivatives.
References
1.[1] Xiao-Liu Li et al., "Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives", ResearchGate. URL: 1 2.[3] "synthesis, characterization, thermal and antibacterial activity of copper (ii) complexes derived from 4-acyl pyrazolone", International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). URL: 3 3.[4] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions", Arkivoc. URL: 4 4.[2] "Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds", Natural Sciences Publishing. URL:2 5.[5] "Simple and convenient procedures for the synthesis of novel...", Bulgarian Academy of Sciences. URL: 5
Sources
Reference standard COA for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Publish Comparison Guide: Reference Standard COA for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole
Executive Summary: The "98%" Trap in Drug Development
In the high-stakes environment of pharmaceutical impurity profiling, the compound 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CAS: 1131-17-5) serves a dual role: it is a versatile synthetic intermediate and a critical process-related impurity (often designated as Teneligliptin Impurity 44 or Terilitin Impurity 17 ).
A common failure mode in analytical R&D is the reliance on "Reagent Grade" materials for quantitative method validation. While a Reagent Grade Certificate of Analysis (COA) may claim "98% Purity," this figure often refers solely to Chromatographic Purity (Area %), ignoring invisible mass-occupying contaminants like water, inorganic salts, and residual solvents.
This guide objectively compares the performance of a Certified Reference Standard (CRS) against a Reagent Grade alternative, demonstrating how the lack of a comprehensive COA can introduce assay errors exceeding 5%—enough to cause regulatory rejection or patient safety risks.
Comparative Analysis: Certified Standard vs. Reagent Grade
The following table contrasts the technical specifications typically found in a Certified Reference Standard COA versus a standard Reagent Grade COA for this pyrazole derivative.
| Feature | Certified Reference Standard (CRS) | Reagent Grade Alternative | Impact on Research |
| Purity Definition | Potency (Assay) : Calculated via Mass Balance (100% - Volatiles - Inorganics) × HPLC Purity. | Area % : Relative chromatographic peak area only. | Accuracy: Reagent grade assumes 100% active mass, leading to overestimation of standard weight. |
| Water Content | Quantified via Karl Fischer (KF) titration (e.g., 0.5% w/w). | Not tested or "hygroscopic" note only. | Stoichiometry: Unaccounted water dilutes the standard, causing systematic bias. |
| Residual Solvents | Quantified via GC-Headspace (e.g., Toluene < 890 ppm). | Not tested. | Toxicity: Unknown solvent peaks can co-elute with analytes, creating "ghost peaks." |
| Inorganic Residue | Quantified via Residue on Ignition (ROI) / Sulfated Ash. | Not tested. | Mass Error: Salts from synthesis (e.g., POCl₃ residues) add "dead mass." |
| Identification | H-NMR, C-NMR, MS, IR (Structure confirmed). | H-NMR only (Identity confirmed). | Specificity: Ensures no isomeric contaminants (e.g., regioisomers of the pyrazole). |
The Science of Potency: Why "Area %" Fails
To understand the causality of analytical error, we must dissect the Mass Balance Equation . A Certified Reference Standard COA provides the data necessary to calculate the true amount of active molecule in your vial.
The Potency Calculation (The "Gold Standard" Protocol)
Experimental Scenario: You weigh 10.0 mg of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole to prepare a calibration stock.
-
Case A: Reagent Grade (The Assumption)
-
COA states: "Purity: 98.5% (HPLC)."
-
Assumption: The material is 98.5% active.
-
Active Mass Used:
.
-
-
Case B: Certified Reference Standard (The Reality)
-
HPLC Purity: 99.0%[1]
-
Water (KF): 1.2% (Hygroscopic nature of pyrazoles)
-
Residual Solvents (Toluene/Ethanol): 0.8%
-
Inorganics (ROI): 0.3%
-
True Potency Calculation:
-
Active Mass Used:
.
-
The Error: Using the Reagent Grade value (9.85 mg) instead of the True Potency (9.67 mg) introduces a 1.86% systematic error . In high-sensitivity impurity quantification (e.g., measuring <0.10% impurity levels in Teneligliptin), this error can falsely push a batch Out of Specification (OOS).
Visualization: The Potency Assignment Workflow
The following diagram illustrates the rigorous "Self-Validating" workflow required to generate a Reference Standard COA. This process ensures that every milligram weighed contributes to data integrity.
Figure 1: The "Mass Balance" workflow used to certify reference standards. Note that HPLC alone is insufficient for potency assignment.
Experimental Protocol: Validating the Standard
If you must verify the performance of your standard (e.g., during method transfer), use this protocol. This methodology is grounded in ICH Q2(R1) validation principles.
Objective: Determine if the "Reagent Grade" standard introduces bias in the quantification of Impurity 44 in a Teneligliptin drug substance sample.
Reagents:
-
Standard A: Certified Reference Standard (Potency: 99.2%).
-
Standard B: Reagent Grade Material (Label: 98%).
-
Sample: Teneligliptin API (spiked with ~0.15% Impurity 44).
Methodology:
-
Preparation: Prepare duplicate stock solutions of Standard A and Standard B at 0.5 mg/mL in Methanol.
-
Correction:
-
Calculate concentration of Stock A using the Certified Potency (99.2%).
-
Calculate concentration of Stock B using the Label Purity (98.0%).
-
-
Injection: Inject both standards and the Spiked Sample into the HPLC system (C18 column, Acetonitrile/Buffer gradient).
-
Response Factor (RF) Calculation: Calculate the RF (Area / Concentration) for both standards.
-
Quantification: Calculate the impurity content in the Spiked Sample using both RF values.
Expected Outcome (Data Simulation):
-
Using Standard A (CRS): Calculated Impurity = 0.148% (Matches known spike).
-
Using Standard B (Reagent): Calculated Impurity = 0.156% .
-
Analysis: Because Standard B contained unmeasured water/salts, its actual concentration was lower than calculated. This inflated the Response Factor, leading to an overestimation of the impurity in the drug substance.
-
Consequence: This 5.4% relative error could trigger a false OOS investigation.
-
Impurity Origin & Control Strategy
Understanding where this compound comes from helps in selecting the right standard. It is typically formed during the synthesis of pyrazole-based scaffolds via the Vilsmeier-Haack reaction or cyclization.
Figure 2: Synthesis pathway showing 5-Chloro-3-methyl-1-phenyl-1H-pyrazole as both an intermediate and a potential residual impurity in final drug substances.[1]
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[2] Retrieved from [Link]
- U.S. Pharmacopeia (USP).
-
PubChem. (n.d.).[3] 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Gorog, S. (2018). The importance of the quality of reference standards in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Biological activity comparison of pyrazole vs isoxazole scaffolds
Executive Summary
In medicinal chemistry, the choice between a pyrazole and an isoxazole scaffold is rarely arbitrary; it is a strategic decision that dictates the metabolic fate, solubility, and hydrogen-bonding potential of a drug candidate. While both are 1,2-azole "privileged structures" found in blockbuster drugs, they exhibit distinct biological behaviors.
The Core Trade-off:
-
Pyrazole: Offers superior metabolic stability and hydrogen bond donor capability (via the NH group), making it ideal for long-duration therapies (e.g., Celecoxib ).
-
Isoxazole: Provides a unique electrostatic profile and can act as a masked prodrug due to the lability of the N–O bond, but suffers from higher metabolic liability (reductive ring opening), as seen in the withdrawal of Valdecoxib .
Chemical & Physicochemical Foundations
The biological divergence of these scaffolds stems from their electronic distributions and bond energies.
Structural Divergence
-
Pyrazole (1,2-diazole): Contains two adjacent nitrogen atoms.[1][2] The
hydrogen (in unsubstituted pyrazoles) acts as a Hydrogen Bond Donor (HBD), while is a Hydrogen Bond Acceptor (HBA). This amphoteric nature allows for versatile binding modes in enzyme pockets. -
Isoxazole (1,2-oxazole): Contains an oxygen atom adjacent to nitrogen. The oxygen is a weak HBA, and the ring lacks an HBD. The N–O bond is significantly weaker (~53 kcal/mol) than the N–N bond (~66 kcal/mol) in pyrazoles, creating a specific metabolic vulnerability.
Metabolic Stability vs. Liability
The most critical biological differentiator is the susceptibility of the isoxazole ring to reductive cleavage .
-
Isoxazole Ring Opening: Under physiological conditions (specifically by cytosolic reductases or CYP450 enzymes), the isoxazole ring can cleave at the N–O bond to form an
-amino enone. This can be exploited for prodrugs (e.g., Leflunomide Teriflunomide) but poses a toxicity risk if the metabolite is reactive. -
Pyrazole Robustness: The pyrazole ring is generally resistant to oxidative and reductive metabolism, often excreted intact or metabolized on peripheral substituents.
Figure 1: Comparative metabolic fate. Isoxazoles are prone to reductive ring opening, whereas pyrazoles typically maintain ring integrity.
Case Study: The COX-2 Inhibitor Paradigm
The most authoritative comparison of these scaffolds lies in the "Coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Celecoxib (Pyrazole) vs. Valdecoxib (Isoxazole)
Both drugs target the COX-2 enzyme to reduce inflammation, but their clinical outcomes differed vastly due to their scaffold properties.
| Feature | Celecoxib (Celebrex) | Valdecoxib (Bextra) |
| Core Scaffold | 1,5-diarylpyrazole | 3,4-diarylisoxazole |
| COX-2 Selectivity (IC50) | ~0.04 - 0.06 µM [1] | ~0.005 - 0.02 µM [2] |
| Potency | High | Very High (Higher affinity) |
| Solubility | Low (Lipophilic) | Improved water solubility |
| Safety Profile | CV risk warnings; still marketed. | Withdrawn (2005) due to SJS/TEN (skin toxicity) & CV risk. |
| Metabolic Issue | Metabolized via CYP2C9 (methyl oxidation). | Isoxazole ring metabolism contributed to unpredictable hypersensitivity. |
Analysis: Valdecoxib demonstrated that while the isoxazole scaffold can offer superior potency (tighter binding due to specific electrostatic interactions), it carries a higher liability risk. The pyrazole in Celecoxib provided a "safer" balance of stability and potency.
Experimental Guide: Validating Scaffold Activity
To objectively compare these scaffolds in your own drug discovery pipeline, you must assess both biological potency and metabolic stability.
Protocol: Comparative Microsomal Stability Assay
This assay determines if your isoxazole hit is a liability or a viable drug candidate compared to its pyrazole analog.
Materials:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH Regenerating System.
-
LC-MS/MS.
Workflow:
-
Preparation: Prepare 1 µM solution of test compounds in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomes.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at T=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Success Criteria:
-
Stable: >80% remaining at 60 min (Typical for Pyrazoles).
-
Labile: <50% remaining (Common for Isoxazoles). Note: If labile, check for ring-opened metabolite masses (+2 Da or rearrangement products).
Protocol: Matched Molecular Pair (MMP) Synthesis
To rigorously compare biological activity, you must synthesize direct analogs where only the heteroatom changes (
Figure 2: Divergent synthesis from a common precursor allows for precise Matched Molecular Pair analysis.
Decision Matrix: When to Choose Which?
| Requirement | Recommended Scaffold | Rationale |
| Target requires H-bond donor | Pyrazole | The free NH is a classic donor. Isoxazole lacks this. |
| Prodrug strategy needed | Isoxazole | Exploit N-O cleavage to release active warhead (e.g., Leflunomide). |
| Long half-life required | Pyrazole | Superior metabolic stability against reductive enzymes. |
| Solubility issues | Isoxazole | Often more polar/soluble than corresponding N-phenyl pyrazoles. |
| Avoid skin toxicity risks | Pyrazole | Isoxazole metabolites are historically linked to sulfonamide-like hypersensitivity. |
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[9] Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005). Metabolic activation of the isoxazole ring in valdecoxib by cytochrome P450 3A4 and 2C9 to a reactive iminoquinone methide metabolite: potential relevance to idiosyncratic toxicity. Drug Metabolism and Disposition.
-
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
-
Baggio, C., et al. (2020). Isoxazole vs. Pyrazole: A Case Study in the Optimization of BRD4 Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Melting point validation for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Analytical Comparison Guide: Melting Point Validation for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 947-95-5) is a critical synthetic intermediate used in the development of bioactive pyrazole derivatives, including immunomodulatory agents and Schiff bases targeting DHFR/DNA gyrase[1]. Because impurities directly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs), rigorous purity validation of this starting material is mandatory. The established literature melting point for this compound is 145–148 °C[2]. This guide objectively compares the three primary thermal analysis techniques used to validate its melting point, providing self-validating experimental protocols grounded in pharmacopeial standards.
Comparative Analysis of Validation Techniques
Selecting the correct analytical method depends on the required data depth—ranging from simple quality control (QC) to rigorous thermodynamic profiling.
-
Automated Capillary Tube Method (USP <741>): The industry standard for routine QC. It relies on optical detection of the phase transition. While highly accessible, it is subjective to the optical properties of the sample and provides limited data on polymorphism[3].
-
Differential Scanning Calorimetry (DSC): The gold standard for thermodynamic purity assessment. DSC measures the heat flow required to maintain a zero temperature difference between the sample and an inert reference[4]. It calculates absolute purity based on the van't Hoff law of melting point depression, where impurities broaden the endothermic peak and lower the onset temperature (Tm)[5].
-
Hot Stage Microscopy (HSM): Couples thermal control with polarized light microscopy. It is unmatched for visually confirming crystal lattice breakdown and detecting solvates or polymorphic transitions that might be masked in a bulk capillary test.
Quantitative Performance Comparison
| Validation Method | Measured Parameter | Expected Range for CAS 947-95-5 | Sample Size | Primary Application | Causality of Detection |
| Automated Capillary | Onset to Clear Point | 145.0 °C – 148.0 °C | 2–3 mm height | Routine QC & Batch Release | Optical transmission increases as solid melts |
| DSC | Endothermic Peak (Tm) & Enthalpy (ΔH) | Sharp endotherm peaking ~146.5 °C | 2–5 mg | Purity & Polymorph Analysis | Heat absorption during phase transition |
| Hot Stage Microscopy | Visual Phase Transition | Birefringence loss at 145–148 °C | < 1 mg | Crystal Habit Characterization | Loss of anisotropy as crystal lattice collapses |
Self-Validating Experimental Protocols
To ensure scientific integrity, every thermal analysis must act as a self-validating system. This is achieved by bracketing the test with known reference standards and employing the "mixed melting point" technique to definitively confirm chemical identity.
Protocol A: USP <741> Compliant Capillary Method
Causality Focus: Heat Transfer and Lattice Disruption
-
System Suitability Testing (SST): Before testing the pyrazole derivative, validate the instrument's accuracy using a USP primary reference standard with a proximal melting range, such as Phenacetin (134.0–136.6 °C) or Sulfanilamide (163.9–166.4 °C)[6]. Causality: This proves the heating block's thermal sensors are calibrated correctly.
-
Sample Preparation: Thoroughly dry the 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde sample in a desiccator, then pulverize it into a fine powder using an agate mortar. Causality: Residual moisture acts as an impurity, depressing the melting point. Pulverization maximizes surface area contact with the capillary glass, preventing thermal lag[3].
-
Capillary Loading: Tap the powder into a standard glass capillary tube to a tightly packed height of exactly 3 mm. Causality: A volume greater than 3 mm creates a temperature gradient within the solid bed, artificially broadening the melting range[3].
-
Thermal Ramping: Rapidly heat the block to 140 °C (5 °C below the expected onset). Then, strictly reduce the heating rate to 1 °C/min. Causality: A slow ramp rate near the transition point ensures the sample and the heating block are in thermal equilibrium, allowing the true thermodynamic melting point to be recorded[3].
-
Orthogonal Validation (Mixed Melting Point): Mix the sample 1:1 with a certified pure reference standard of CAS 947-95-5. If the resulting melting point drops below 145 °C, the sample is chemically distinct or highly impure. Causality: Foreign molecules disrupt the uniform crystal lattice, requiring less thermal energy to break the intermolecular bonds.
Protocol B: Differential Scanning Calorimetry (DSC) for Purity Assessment
Causality Focus: Thermodynamic Heat Flow
-
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal with a pinhole-vented lid. Causality: The pinhole allows any trapped moisture or volatile impurities to escape during heating, preventing pan deformation which would alter thermal conductivity[4].
-
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the pyrazole core at elevated temperatures, ensuring the endotherm represents only the melting transition[7].
-
Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 160 °C. Causality: This standard rate provides a sharp, easily integrable endothermic peak. The software integrates the area under the curve (Enthalpy, ΔH) and applies the van't Hoff equation to calculate the absolute mole fraction purity[5].
Validation Workflow Diagram
Workflow for melting point validation and purity assessment of pyrazole derivatives.
Conclusion
Validating the melting point of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not merely a regulatory checkbox; it is a fundamental thermodynamic proof of the compound's structural integrity. While the USP <741> capillary method provides rapid, reliable batch release data, DSC offers unparalleled insights into the compound's absolute purity and polymorphic stability. Employing these methods as self-validating systems ensures that downstream drug development pipelines are built on a foundation of uncompromised chemical quality.
References
-
PubChem. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde". National Institutes of Health (NIH).2
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation. PMC, National Institutes of Health (NIH).1
-
Purity Determination of Pharmaceuticals by Thermal Analysis. European Pharmaceutical Review.5
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv.3
-
Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc.4
-
USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate.6
-
Applications of Differential Scanning Calorimetry DSC Analysis. Torontech.7
Sources
- 1. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. torontech.com [torontech.com]
Safety Operating Guide
3-Chloro-5-methyl-1-phenyl-1H-pyrazole proper disposal procedures
The following guide details the proper disposal procedures for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole (and its isomer 5-Chloro-3-methyl-1-phenyl-1H-pyrazole). This protocol is designed for research laboratories and drug development facilities, prioritizing safety, regulatory compliance, and environmental stewardship.
Part 1: Immediate Action & Chemical Profile
Executive Summary: Treat this compound as a Halogenated Organic Hazardous Waste . It must never be disposed of down the drain or in municipal trash. The presence of the chlorine atom and the nitrogen-rich pyrazole ring mandates high-temperature incineration with flue gas scrubbing to prevent the formation of toxic byproducts (e.g., hydrochloric acid, dioxins, NOx).
Chemical Identity & Hazard Profile
Before disposal, verify the identity of your material. Naming conventions for pyrazoles can vary based on the priority of the N-phenyl substituent.
-
Chemical Name: 3-Chloro-5-methyl-1-phenyl-1H-pyrazole
-
Common Isomer/Synonym: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole[1]
-
CAS Number: 1131-17-5 (Commonly associated with the 5-Cl, 3-Me isomer; verify against your specific SDS).
-
Molecular Formula:
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation risk during transfer. Use wet-wiping for cleanup.[2] |
| Solubility | Low in water; Soluble in DMSO, Methanol, DCM | Do not attempt aqueous dilution for disposal. Dissolve in combustible solvents if liquid disposal is required. |
| GHS Hazards | Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H410: Toxic to aquatic life (Assumed for Cl-pyrazoles) | PPE Required: Nitrile gloves, safety goggles, lab coat. Environmental: Zero-discharge policy to sewer systems. |
| Reactivity | Incompatible with strong oxidizing agents. | Segregation: Keep away from nitric acid, perchlorates, and peroxides in waste storage. |
Part 2: Pre-Disposal Segregation & Storage
Effective disposal begins with proper segregation. Mixing halogenated organics with non-halogenated solvents increases disposal costs and complicates incineration.
Segregation Logic
-
Stream: Halogenated Organic Waste .
-
Why? The chlorine atom requires the waste to be burned at temperatures exceeding 1,100°C (2,000°F) with specific scrubbers to neutralize acidic HCl vapors. Mixing this with non-halogenated waste (like pure acetone or ethanol) forces the entire volume to be treated as halogenated, which is inefficient and costly.
Storage Container Requirements
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred if light sensitive).
-
Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."[3]
-
Content Detail: List the full chemical name. Do not use abbreviations like "CMPP."
-
Venting: Use a vented cap if the waste solution contains volatile solvents (e.g., Dichloromethane) to prevent pressure buildup.
Part 3: Disposal Workflows
Workflow A: Routine Solid Waste Disposal
Applicable for: Expired pure substance, contaminated weighing boats, solid reaction byproducts.
-
Collect: Place the solid material into a wide-mouth HDPE jar.
-
Double Bag: If the material is in a bag or original vial, place the entire unit into the waste jar. Do not empty dusts into the jar to minimize inhalation risk.
-
Label: Affix a hazardous waste tag. Check "Solid" and "Halogenated Organic."
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Workflow B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put chloroform solutions in polystyrene).
-
Transfer: Pour into the Halogenated Solvent Waste carboy (typically designated with a green label in many EHS systems).
-
Record: Log the volume and concentration on the waste manifest immediately.
-
Critical: If the solvent is DMSO or water-based, do not pour down the sink. Collect it as "Aqueous Waste with Halogenated Organics."
-
Workflow C: Spill Cleanup Protocol
Applicable for: Accidental release of powder or liquid.
Figure 1: Decision logic for spill response. Note that dust control is critical for solid spills; use wet-wiping methods to prevent aerosolization.
Part 4: Regulatory & Compliance Framework
US EPA (RCRA) Classification
While 3-Chloro-5-methyl-1-phenyl-1H-pyrazole is not explicitly "P-listed" or "U-listed" by name, it is regulated based on its characteristics and the solvents it is mixed with.
-
Waste Code: If mixed with spent halogenated solvents (e.g., DCM), use F002 .[4]
-
Characteristic: If the waste exhibits toxicity (via TCLP), it may carry a D-code , though this is rare for the pure solid.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but dispose of via Incineration to meet Best Available Technology (BAT) standards.
European Waste Catalogue (EWC)
-
Code 07 05 13:* Solid wastes containing hazardous substances.
-
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Part 5: Visualizing Waste Segregation
The following diagram illustrates the decision-making process for segregating this specific compound from other laboratory wastes.
Figure 2: Waste segregation logic. Note: Even if dissolved in a non-halogenated solvent (like Methanol), it is often safer and operationally simpler to classify the entire mixture as "Halogenated" due to the solute's chlorine content.
References
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Compound). National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved March 6, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
